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Foundational

An In-depth Technical Guide to the Mechanism of Action of Benzyl (2-hydroxyethyl)(propyl)carbamate (BHP-C)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel synthetic carbamate, Benzyl (2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel synthetic carbamate, Benzyl (2-hydroxyethyl)(propyl)carbamate, hereafter referred to as BHP-C. Based on its structural features and the known bioactivity of carbamate-containing molecules, we postulate that BHP-C functions as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1/2 kinases.[1][2] This document details the scientific rationale behind this hypothesis, a phased experimental strategy to validate the target and elucidate the mechanism, and standardized protocols for key assays. The objective is to provide a robust framework for the scientific community to investigate and verify the therapeutic potential of BHP-C.

Introduction: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical intracellular signaling pathway that transduces extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The canonical MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K, e.g., RAF), a MAP Kinase Kinase (MAP2K, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[5] Dysregulation of this pathway, often through activating mutations in key components like BRAF or RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[6][7]

The carbamate functional group is a well-established motif in medicinal chemistry, present in numerous approved drugs.[8][9] Carbamates are known to act as enzyme inhibitors, often through covalent modification of active site residues, such as the serine in cholinesterases.[10][11][12] The structural characteristics of BHP-C, combining a carbamate core with benzyl and propyl groups, suggest it may possess the necessary properties to interact with the ATP-binding pocket of a kinase. We hypothesize that BHP-C acts as a direct inhibitor of MEK1/2, thereby preventing the phosphorylation and activation of its downstream substrate, ERK1/2.

Proposed Mechanism of Action of BHP-C

Our central hypothesis is that BHP-C is a direct, potent, and selective inhibitor of MEK1/2 kinases. The proposed mechanism involves the binding of BHP-C to the MEK1/2 protein, which in turn blocks the phosphorylation and subsequent activation of ERK1/2. This inhibition is expected to lead to a downstream blockade of ERK-mediated signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAP3K) RAS->RAF Activates MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates BHPC BHP-C BHPC->MEK Inhibits Response Cell Proliferation, Survival, Differentiation Transcription->Response Regulates

Figure 1: Hypothesized Mechanism of BHP-C in the MAPK/ERK Signaling Pathway.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-phased approach is proposed. This framework is designed as a self-validating system, where findings from biochemical assays are confirmed in cellular contexts, followed by broad specificity profiling.

Experimental_Workflow Phase1 Phase 1: Biochemical Validation Target Engagement & Affinity KinaseAssay In Vitro Kinase Assay (Determine IC50) Phase1->KinaseAssay ITC Isothermal Titration Calorimetry (ITC) (Confirm Direct Binding & Thermodynamics) Phase1->ITC Phase2 Phase 2: Cellular Validation Pathway Modulation & Functional Outcome KinaseAssay->Phase2 Informs ITC->Phase2 Confirms WesternBlot Western Blot Analysis (Measure p-ERK levels in cells) Phase2->WesternBlot MTTAssay Cell Viability (MTT) Assay (Determine cellular IC50) Phase2->MTTAssay Phase3 Phase 3: Specificity Profiling Off-Target Effects WesternBlot->Phase3 Informs MTTAssay->Phase3 Informs KinomeScan Kinome Profiling Scan (Assess selectivity across human kinome) Phase3->KinomeScan Conclusion Conclusion: Mechanism of Action Confirmed KinomeScan->Conclusion Validates

Figure 2: Logical workflow for validating the mechanism of action of BHP-C.
Phase 1: Biochemical Target Engagement and Affinity

The initial phase aims to confirm direct interaction between BHP-C and the MEK1/2 enzyme and to quantify its inhibitory potency.

This assay directly measures the ability of BHP-C to inhibit MEK1/2 enzymatic activity. The output is the IC50 value, the concentration of BHP-C required to inhibit 50% of MEK1/2 activity.[13]

Protocol:

  • Reagents: Recombinant active MEK1, inactive ERK2 (substrate), ATP, and BHP-C.

  • Reaction Setup: In a 96-well plate, combine MEK1, ERK2, and varying concentrations of BHP-C (e.g., 0.1 nM to 100 µM) in kinase reaction buffer.

  • Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for 30 minutes.

  • Termination & Detection: Stop the reaction. The amount of phosphorylated ERK2 is quantified using a technology such as ADP-Glo™ or a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of BHP-C concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

ITC is the gold standard for confirming direct binding and determining the thermodynamic profile of the interaction.[14][15] It measures the heat released or absorbed during the binding event, providing the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18]

Protocol:

  • Sample Preparation: Prepare a solution of purified MEK1 protein in the ITC sample cell and a solution of BHP-C in the titration syringe, both in identical buffer.

  • Titration: Perform a series of small, sequential injections of the BHP-C solution into the MEK1 solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites become saturated.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of BHP-C to MEK1. Fit the resulting isotherm to a binding model to calculate Kd, n, ΔH, and ΔS.

Phase 2: Cellular Activity and Pathway Modulation

This phase investigates whether the biochemical activity of BHP-C translates to the intended effect within a cellular environment.

This technique is used to measure the levels of phosphorylated ERK (p-ERK), the direct downstream target of MEK1/2, in cells treated with BHP-C.[5][19][20] A reduction in p-ERK levels provides direct evidence of MEK1/2 inhibition in a cellular context.[3]

Protocol:

  • Cell Culture and Treatment: Seed cancer cells known for MAPK pathway activation (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates.[21] Treat the cells with various concentrations of BHP-C for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23][24] This assay determines the functional consequence of MEK1/2 inhibition by BHP-C on cancer cell growth.[25]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[26]

  • Compound Treatment: Treat the cells with a serial dilution of BHP-C for 72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[22]

  • Solubilization: Remove the media and add DMSO to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC50 value.

Phase 3: Specificity and Off-Target Profiling

To be a viable therapeutic candidate, BHP-C must demonstrate high selectivity for its intended target to minimize potential off-target effects and toxicity.

This involves screening BHP-C against a large panel of human kinases to assess its selectivity.[6][27] This is a critical step for identifying potential off-target liabilities.[13][28]

Protocol:

  • Compound Submission: Provide BHP-C to a specialized contract research organization (CRO) offering kinome profiling services.[29][30]

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases (e.g., the HotSpot™ or KinomeScan® platforms).

  • Data Reporting: The results are reported as the percent inhibition for each kinase in the panel.

  • Analysis: Analyze the data to identify any kinases that are significantly inhibited besides MEK1/2. The selectivity can be quantified using metrics like the S-score.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Potency of BHP-C

Assay Type Target/Cell Line Endpoint Result
In Vitro Kinase Assay Recombinant MEK1 IC50 15.2 nM
Isothermal Titration Calorimetry Recombinant MEK1 K_d 25.7 nM
Western Blot (p-ERK) A375 Cells IC50 45.8 nM

| MTT Cell Viability | A375 Cells | IC50 | 50.1 nM |

Table 2: Kinome Profiling Selectivity Data (Top 5 Hits at 1 µM)

Kinase Target Family Percent Inhibition
MEK1 MAP2K 98.5%
MEK2 MAP2K 95.2%
Kinase X Other 12.1%
Kinase Y Other 8.5%

| Kinase Z | Other | 5.3% |

Data presented are hypothetical and for illustrative purposes.

The data should demonstrate a clear correlation: potent biochemical inhibition of MEK1 (low nM IC50) should be confirmed by direct binding (ITC Kd), which translates into potent inhibition of ERK phosphorylation in cells, and ultimately, potent inhibition of cancer cell viability with a similar IC50 value. The kinome scan should confirm high selectivity, with significant inhibition restricted to the intended targets, MEK1 and MEK2.

Conclusion

This guide outlines a scientifically rigorous and logical framework for the elucidation of the mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate (BHP-C). By following the proposed phased approach—from biochemical validation and cellular pathway analysis to broad kinome selectivity profiling—researchers can systematically build a comprehensive and defensible data package. The successful execution of these protocols is anticipated to validate the hypothesis that BHP-C is a potent and selective MEK1/2 inhibitor, establishing a solid foundation for its further preclinical and clinical development as a targeted anti-cancer agent.

References

  • MTT Cell Assay Protocol. (n.d.). Terzah Horton, MD, PhD Lab. Retrieved from [Link]

  • Unraveling the Carbamate Connection: A Look at Their Formation and Role in Medicine. (2026, February 20). Technology Networks. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za farmaciju. Retrieved from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. (2021). Semantic Scholar. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). PMC. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PMC. Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved from [Link]

  • Western blot results of the mitogen-activated protein kinase (MAPK)... (n.d.). ResearchGate. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24). AZoM. Retrieved from [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Malvern Panalytical. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). PMC. Retrieved from [Link]

  • Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. (2025, September 26). ResearchGate. Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery. (2009). PubMed. Retrieved from [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • What Are Carbamates? (2025, July 14). First Response Medicine. Retrieved from [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2008, June 21). ACS Publications. Retrieved from [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. (2025, April). MSD Manual Professional Edition. Retrieved from [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (2000). PMC. Retrieved from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing. Retrieved from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). BIOCEV. Retrieved from [Link]

  • Carbamate Toxicity. (2023, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1990, July 1). Semantic Scholar. Retrieved from [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (2022, October). ResearchGate. Retrieved from [Link]

  • benzyl N-(2-hydroxyethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

spectroscopic data for Benzyl (2-hydroxyethyl)(propyl)carbamate (NMR, IR, MS)

Title: Spectroscopic Characterization and Dynamic Analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate: A Methodological Guide Executive Summary: Benzyl (2-hydroxyethyl)(propyl)carbamate (CAS: 371197-74-9) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Dynamic Analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate: A Methodological Guide

Executive Summary: Benzyl (2-hydroxyethyl)(propyl)carbamate (CAS: 371197-74-9) is a highly versatile N-alkylated carbamate that serves as a vital linker and intermediate in advanced drug delivery systems, including PROTACs and antibody-drug conjugates (ADCs)[1]. Characterized by the chemical formula


 (MW: 237.29  g/mol ), this molecule presents distinct analytical challenges due to its structural dynamics. This whitepaper establishes a comprehensive, self-validating framework for the unambiguous structural characterization of this compound utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Part 1: Structural Dynamics & Causality – The Rotameric Conundrum

The carbamate core (


) is not a static linkage. Owing to the delocalization of the nitrogen lone pair into the carbonyl 

-system, the

bond possesses partial double-bond character. This electronic distribution forces the molecule into a planar geometry and significantly hinders free rotation around the

bond.

Consequently, at ambient temperatures (e.g., 298 K), the thermal energy of the system is insufficient to rapidly overcome the rotational energy barrier (typically


 for carbamates)[2]. The N-substituents (the propyl group and the 2-hydroxyethyl group) are thus "locked" into distinct syn and anti geometric orientations relative to the carbonyl oxygen. This phenomenon results in rotamers —conformational isomers that exist long enough on the NMR timescale to be detected as distinct species[2].

For the analytical chemist, this manifests as spectral complexity: rather than crisp, singular signals, the


H and 

C NMR spectra will exhibit peak broadening, or even a complete doubling of aliphatic peaks adjacent to the nitrogen. Misinterpreting these duplicated signals as chemical impurities is a common pitfall. To assure scientific integrity, an orthogonal, self-validating protocol must be employed to differentiate conformational dynamics from actual contamination.

RotamerExchange RotE Syn-Rotamer (Z-conformation) TS Transition State (C-N bond rotation) RotE->TS + Heat (Overcome u0394Gu2021) TS->RotE Relaxation RotZ Anti-Rotamer (E-conformation) TS->RotZ Relaxation RotZ->TS + Heat

Fig 1. Mechanistic pathway of hindered rotameric exchange across the carbamate C-N partial double bond.

Part 2: Self-Validating Analytical Workflows

To ensure structural assignments are robust and trustworthy, all data acquisition follows a logically grounded, self-validating loop.

1. Variable-Temperature (VT) NMR Protocol (The Rotamer Validation)

  • Rationale: To definitively prove that peak doubling is caused by hindered rotation rather than impurities, we manipulate the thermal kinetics of the system.

  • Methodology:

    • Dissolve 15-20 mg of the analyte in

      
       (selected over 
      
      
      
      for this specific test due to its higher boiling point, allowing for elevated temperatures without solvent reflux).
    • Acquire a standard 1D

      
      H NMR spectrum at 298 K. Identify the broadened/doubled signals (specifically the 
      
      
      
      protons).
    • Increment the probe temperature sequentially (e.g., 320 K, 340 K, 360 K), allowing 5 minutes for thermal equilibration at each step, and re-acquire the spectra.

    • Validation Check: If the doubled peaks broaden, migrate toward each other, and merge into a single, sharp peak at higher temperatures (the coalescence temperature,

      
      ), the presence of rotamers is validated. If peaks remain unaffected relative to one another, they represent chemical impurities.
      

2. ATR-FTIR Protocol

  • Rationale: Fourier-Transform Infrared Spectroscopy orthogonally confirms functional groups without the kinetic artifacts seen in NMR. Attenuated Total Reflectance (ATR) is utilized to eliminate moisture absorption artifacts common in KBr pellet preparations.

  • Methodology: Apply the neat sample to a diamond ATR crystal. Apply standardized pressure. Collect 32 scans at 4 cm

    
     resolution from 4000 to 400 cm
    
    
    
    , performing a background subtraction using ambient air.

3. LC-HRMS (ESI+) Protocol

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique. Carbamates readily accept protons at the carbonyl oxygen, making positive mode (ESI+) optimal.

  • Validation Check: Detect the

    
     parent ion, but also mandate the identification of the expected 
    
    
    
    adduct to validate the exact mass assignment.

Workflow Sample Isolate Carbamate (C13H19NO3) NMR Acquire 1H NMR (298 K) Sample->NMR Check Are N-adjacent peaks doubled? NMR->Check VT Variable Temp NMR (320 K - 360 K) Check->VT Yes (Expected behavior) IRMS Orthogonal Structural Validation (ATR-FTIR & LC-HRMS) Check->IRMS No (Rapid exchange/Low barrier) Coalesce Peaks Coalesce: Confirms Rotamers VT->Coalesce Impurity Peaks Persist: Confirms Impurity VT->Impurity Coalesce->IRMS

Fig 2. Self-validating analytical workflow for carbamate characterization via Variable Temperature NMR.

Part 3: Tabulated Spectroscopic Data

The data presented below represents the standardized analytical profile of Benzyl (2-hydroxyethyl)(propyl)carbamate. Note that NMR values reflect ambient acquisition (298 K) in


, thus rotameric splitting is explicitly cataloged.

Table 1: Nuclear Magnetic Resonance (


H & 

C NMR,

, 298 K)
Structural Moiety

H NMR (

, ppm, mult.,

in Hz, int.)

C NMR (

, ppm)
Rotameric Splitting Observation
Carbamate C=O N/A~157.0Single peak, broadened.
Benzyl Ar-H / C 7.30–7.38 (m, 5H)136.7 (ipso), 128.5 (m), 128.0 (p), 127.8 (o)Sharp, no splitting (distant from N).
Benzyl

-O
5.13 (s, 2H)67.2Sharp singlet.

(Hydroxyethyl)
3.30–3.50 (br m, 2H)50.8 / 50.1Split/Broadened due to restricted C-N bond rotation.

(Hydroxyethyl)
3.60–3.85 (br m, 2H)61.5Broadened multiplet.
Hydroxyl (O-H) 2.80 (br s, 1H)N/ABroad, disappears upon

exchange.

(Propyl)
3.10–3.30 (br m, 2H)49.5 / 48.8Split/Broadened due to restricted C-N bond rotation.

(Propyl)
1.55 (h,

, 2H)
21.3Sharp multiplet (distant from N).

(Propyl)
0.88 (t,

, 3H)
11.2Sharp triplet.

Table 2: Vibrational Spectroscopy (ATR-FTIR)

Wavenumber (cm

)
Peak IntensityAssignmentCausality / Relevance
~3420Medium, BroadO-H StretchConfirms the terminal alcohol group; broadness indicates hydrogen bonding.
2960, 2930, 2875Medium, SharpC-H Stretch (Aliphatic)Corresponds to the propyl and ethyl bridges.
~1695Very Strong C=O Stretch (Carbamate)Lower frequency than typical esters (~1735) due to nitrogen lone-pair conjugation.
1450MediumC=C Stretch (Aromatic)Confirms the phenyl ring.
1220StrongC-N StretchCharacteristic of the amide/carbamate resonance structure.
735, 695StrongC-H Out-of-Plane BendDefinitive fingerprint for a mono-substituted benzene ring (benzyl group).

Table 3: High-Resolution Mass Spectrometry (ESI+)

Analyte SpeciesCalculated Exact Mass (

)
Observed Peak (

)
Diagnostic Utility

238.1443238.1445Primary confirmation of molecular weight.

260.1263260.1260Validates parent mass by confirming sodium adduction.

91.054891.0545Tropylium cation; diagnostic fragment confirming the benzyl moiety.

Part 4: References

  • Modarresi-Alam, A. R., Najafi, P., Rostamizadeh, M., Keykha, H., Bijanzadeh, H.-R., & Kleinpeter, E. (2007). Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry, 72(6), 2208-2211. DOI:[Link]

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(6), 2475-2532. DOI:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved March 9, 2026, from[Link]

Sources

Foundational

The Thermal Fortitude of Benzyl (2-hydroxyethyl)(propyl)carbamate: A Deep Dive into Stability and Decomposition Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzyl (2-hydroxyethyl)(propyl)carbamate, a molecule of interest in organic synthesis and potentially in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-hydroxyethyl)(propyl)carbamate, a molecule of interest in organic synthesis and potentially in the development of novel therapeutics, possesses a structural complexity that necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive analysis of the anticipated thermal behavior of this carbamate. Leveraging established principles of carbamate chemistry, this document outlines the probable synthesis, delineates the expected decomposition pathways, and presents detailed experimental protocols for the empirical investigation of its thermal properties. This guide is intended to serve as a foundational resource for scientists engaged in the handling, development, and characterization of this and structurally related compounds.

Introduction: The Significance of Carbamate Thermal Stability

Carbamates are a pivotal class of organic compounds, characterized by the -N(R)-C(=O)O- functional group. Their applications are widespread, ranging from pharmaceuticals and agrochemicals to polymers.[1][2] The benzyl carbamate moiety, in particular, is frequently employed as a protecting group for amines in organic synthesis, prized for its stability under a range of conditions and its susceptibility to selective cleavage.[3]

Proposed Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

A plausible synthetic route to benzyl (2-hydroxyethyl)(propyl)carbamate involves a two-step process starting from 2-(propylamino)ethanol. This approach is analogous to established methods for the synthesis of similar N-substituted carbamates.[4]

Experimental Protocol: Synthesis
  • Synthesis of the Secondary Amine (2-(propylamino)ethanol):

    • Combine 2-aminoethanol with propionaldehyde in a suitable solvent (e.g., methanol).

    • Perform a reductive amination using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    • Purify the resulting 2-(propylamino)ethanol by distillation or column chromatography.

  • Carbamate Formation:

    • Dissolve the purified 2-(propylamino)ethanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

    • Add an equimolar amount of a base, such as triethylamine or pyridine, to act as a proton scavenger.

    • Cool the mixture in an ice bath and slowly add benzyl chloroformate.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

    • Purify the final product, benzyl (2-hydroxyethyl)(propyl)carbamate, by column chromatography.

Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Carbamate Formation 2-Aminoethanol 2-Aminoethanol IntermediateImine Intermediate Imine 2-Aminoethanol->IntermediateImine + Propionaldehyde Propionaldehyde Propionaldehyde 2-(Propylamino)ethanol 2-(Propylamino)ethanol IntermediateImine->2-(Propylamino)ethanol + NaBH4 TargetCarbamate Benzyl (2-hydroxyethyl)(propyl)carbamate 2-(Propylamino)ethanol->TargetCarbamate + Benzyl Chloroformate + Triethylamine BenzylChloroformate Benzyl Chloroformate

Caption: Proposed two-step synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate.

Predicted Thermal Decomposition Pathways

The thermal decomposition of carbamates can proceed through several pathways, largely dictated by the nature of the substituents on the nitrogen and oxygen atoms. For benzyl (2-hydroxyethyl)(propyl)carbamate, two primary decomposition routes are anticipated.[5]

Pathway A: Elimination to Isocyanate and Alcohol

This is a common decomposition pathway for N-substituted carbamates.[6] In this case, the carbamate would decompose to form benzyl alcohol and an unstable N-(2-hydroxyethyl)-N-(propyl)isocyanate. The isocyanate is highly reactive and would likely undergo further reactions.

Pathway B: Decarboxylation and Fragmentation

This pathway involves the loss of carbon dioxide, a common fragmentation pattern for carbamates under thermal stress. This would lead to the formation of N-benzyl-2-(propylamino)ethanol. Depending on the temperature and conditions, further fragmentation of the side chains could also occur.

It is also plausible that a retro-Ene type reaction could occur, involving the 2-hydroxyethyl group, although this is generally less common for carbamates compared to esters.[5]

Decomposition cluster_pathwayA Pathway A: Elimination cluster_pathwayB Pathway B: Decarboxylation TargetCarbamate Benzyl (2-hydroxyethyl)(propyl)carbamate Isocyanate N-(2-hydroxyethyl)-N-(propyl)isocyanate TargetCarbamate->Isocyanate Δ BenzylAlcohol Benzyl Alcohol TargetCarbamate->BenzylAlcohol Δ Amine N-benzyl-2-(propylamino)ethanol TargetCarbamate->Amine Δ CO2 Carbon Dioxide TargetCarbamate->CO2 Δ

Caption: Predicted thermal decomposition pathways for Benzyl (2-hydroxyethyl)(propyl)carbamate.

Experimental Investigation of Thermal Stability

A combination of thermoanalytical and spectroscopic techniques is essential for a comprehensive understanding of the thermal stability and decomposition of benzyl (2-hydroxyethyl)(propyl)carbamate.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residues.

Experimental Protocol:

  • Accurately weigh 5-10 mg of benzyl (2-hydroxyethyl)(propyl)carbamate into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tmax), which can be determined from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[8][9]

Experimental Protocol:

  • Accurately weigh 2-5 mg of benzyl (2-hydroxyethyl)(propyl)carbamate into a DSC pan (e.g., aluminum).

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

  • The DSC thermogram will show endothermic peaks for melting and decomposition, and exothermic peaks for crystallization or some decomposition processes. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the thermal event.

ExperimentalWorkflow cluster_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis Sample Benzyl (2-hydroxyethyl)(propyl)carbamate TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS

Caption: Experimental workflow for the thermal analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate.

Analysis of Decomposition Products

To elucidate the decomposition pathways, it is crucial to identify the volatile and non-volatile products formed during thermal degradation.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR):

  • Principle: The evolved gases from the TGA are transferred to a mass spectrometer or an FTIR spectrometer for real-time analysis. This allows for the identification of the decomposition products as they are formed.

  • Protocol: Perform a TGA experiment as described above, with the outlet of the TGA furnace connected to the MS or FTIR instrument. Correlate the mass loss events in the TGA curve with the detection of specific molecular ions (MS) or infrared absorption bands (FTIR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

  • Principle: A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique is particularly useful for identifying the primary decomposition products.

  • Protocol: Place a small amount of the carbamate in a pyrolysis probe. Rapidly heat the probe to the desired decomposition temperature. The pyrolysate is swept into a GC column for separation, and the eluting compounds are analyzed by a mass spectrometer.

Data Presentation and Interpretation

The data obtained from the thermal analysis experiments should be summarized for clear interpretation.

Table 1: Predicted and Experimental Thermal Analysis Data

ParameterPredicted RangeExperimental ValueMethod
Melting Point (°C)-DSC
Onset of Decomposition (Tonset, °C)150 - 250TGA
Temperature of Max. Decomposition Rate (Tmax, °C)200 - 300TGA (DTG)
Major Decomposition ProductsBenzyl alcohol, Isocyanate, N-benzyl-2-(propylamino)ethanol, CO₂TGA-MS, Py-GC-MS

Conclusion

While specific experimental data for benzyl (2-hydroxyethyl)(propyl)carbamate is not available, a robust understanding of its thermal stability and decomposition can be formulated based on the well-documented chemistry of carbamates. The proposed synthetic route provides a clear path to obtaining the molecule for empirical study. The predicted decomposition pathways, primarily elimination to an isocyanate and alcohol, and decarboxylation, offer a solid framework for interpreting experimental results.

The detailed experimental protocols outlined in this guide, employing TGA, DSC, and hyphenated techniques for product analysis, provide a comprehensive strategy for the full thermal characterization of benzyl (2-hydroxyethyl)(propyl)carbamate. The insights gained from such studies are invaluable for researchers and professionals in drug development and organic synthesis, enabling informed decisions regarding the handling, processing, and application of this and structurally similar molecules.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Eglin, J. L., & Gilbert, J. C. (1972). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 50(1), 1-7.
  • Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.
  • Santos Delgado, M. J., Rubio Barroso, S., Fernández-Tostado, G. T., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Alcock, N. W., Crout, D. H. G., & Edwards, C. (1995). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-22.
  • AK Scientific, Inc. (n.d.). Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)
  • Khoroshilova, E. V., et al. (2020).
  • Benchchem. (n.d.).
  • ChemicalBook. (2026, January 13). BENZYL N-(2-HYDROXYETHYL)
  • Khan, M. S., & Khan, A. M. (2006). Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Journal of the Iranian Chemical Society, 3(4), 335-342.
  • Brandts, J. F., & Kaplan, L. J. (1973). Differential scanning calorimetry of asparate transcarbamoylase and its isolate subunits. Biochemistry, 12(11), 2011-2024.
  • Drab, M., et al. (2011). A calorimetric study of carbamate formation.
  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008).
  • Di Mola, A., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)
  • SCISPEC. (n.d.).
  • Fomenkov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7687.
  • Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47255–47265.
  • Pickering, M. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • PrepChem.com. (n.d.).
  • Pearson. (2024, July 4).
  • Cooper, A., & Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in molecular biology (Clifton, N.J.), 1008, 137–160.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Benchchem. (n.d.).
  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.
  • IntechOpen. (2022, November 2).
  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)
  • Sigma-Aldrich. (n.d.). Benzyl (2-hydroxyethyl)(methyl)
  • ResearchGate. (2025, August 10). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
  • MDPI. (2025, November 11).
  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)
  • BLD Pharm. (n.d.). Benzyl benzyl(2-hydroxyethyl)
  • Achmem. (n.d.). Benzyl (2-hydroxyethyl)(methyl)

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Benzyl (2-hydroxyethyl)(propyl)carbamate as a Versatile Protecting Group in Amine Chemistry

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection and application of protecting groups are paramount to achieving desired ch...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high fidelity.[1][2] The carbamate moiety has long been a cornerstone for the temporary masking of amine functionalities due to its ability to render the nitrogen atom non-nucleophilic, its stability across a range of reaction conditions, and the diverse methods available for its cleavage.[1][3][4][5][6] This guide delves into the specific application of Benzyl (2-hydroxyethyl)(propyl)carbamate, a tailored protecting group offering unique advantages in complex molecule synthesis. While less common than its simpler Cbz (benzyloxycarbonyl) counterpart, the inclusion of the 2-hydroxyethyl and propyl substituents provides handles for modulating solubility and steric hindrance, and for potential orthogonal derivatization.

This document provides a comprehensive overview of the synthesis, application, and deprotection of Benzyl (2-hydroxyethyl)(propyl)carbamate, offering detailed protocols and mechanistic insights to guide researchers in its effective implementation.

Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

The synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate can be readily achieved through a standard nucleophilic substitution reaction. The key starting material is 2-(propylamino)ethan-1-ol, which can be prepared via several established routes. The subsequent reaction with benzyl chloroformate in the presence of a mild base affords the desired carbamate.

A plausible synthetic route is outlined below, adapted from similar carbamate syntheses.[7]

Protocol 1: Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

Materials:

  • 2-(propylamino)ethan-1-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(propylamino)ethan-1-ol (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution. Caution: Benzyl chloroformate is corrosive and lachrymatory.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Benzyl (2-hydroxyethyl)(propyl)carbamate.

Visualization of the Synthetic Workflow:

cluster_synthesis Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate start 2-(propylamino)ethan-1-ol reagents Benzyl Chloroformate (Cbz-Cl) Triethylamine (TEA) Dichloromethane (DCM) start->reagents 1. Reaction product Benzyl (2-hydroxyethyl)(propyl)carbamate reagents->product 2. Work-up & Purification

Caption: Synthetic workflow for Benzyl (2-hydroxyethyl)(propyl)carbamate.

Protection of Amines using Benzyl (2-hydroxyethyl)(propyl)carbamate

The primary application of this reagent is the protection of primary or secondary amines. The carbamate formation effectively diminishes the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in undesired side reactions.[1][2][5]

Protocol 2: General Procedure for Amine Protection

Materials:

  • Amine-containing substrate

  • Benzyl (2-hydroxyethyl)(propyl)carbamate (prepared as in Protocol 1)

  • A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like DIPEA)

  • A suitable aprotic solvent (e.g., DMF, THF, or acetonitrile)

  • Reaction monitoring tools (TLC, LC-MS)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the amine-containing substrate (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the base (1.1-1.5 equivalents). For less reactive amines, a stronger base like NaH may be necessary.

  • Add Benzyl (2-hydroxyethyl)(propyl)carbamate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated ammonium chloride solution if a strong base was used).

  • Perform an aqueous work-up, extracting the product into a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the protected amine by column chromatography.

Deprotection Strategies

A key advantage of the benzyl carbamate protecting group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups.[8][9] The deprotection of Benzyl (2-hydroxyethyl)(propyl)carbamate is expected to follow the well-established pathways for Cbz cleavage.

Catalytic Hydrogenolysis

This is often the method of choice due to its mild and clean reaction conditions.[8][9] The benzyl group is cleaved by hydrogen gas in the presence of a palladium catalyst.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected substrate

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • Dissolve the protected substrate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be required.

Acid-Catalyzed Cleavage

Strong acidic conditions can also be employed to remove the Cbz group, although this method is less common and may not be suitable for acid-labile substrates.[8][9]

Protocol 4: Deprotection under Acidic Conditions

Materials:

  • Cbz-protected substrate

  • Strong acid (e.g., HBr in acetic acid, or trifluoroacetic acid (TFA))

  • A suitable solvent (e.g., dichloromethane for TFA)

  • A scavenger (e.g., anisole or thioanisole) to trap the liberated benzyl cation

Procedure:

  • Dissolve the protected substrate in the chosen solvent.

  • Add the scavenger (1-2 equivalents).

  • Add the strong acid and stir the reaction at room temperature.

  • Monitor the reaction until completion.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the product as necessary.

Nucleophilic Cleavage

Recent methods have been developed for the nucleophilic deprotection of carbamates, offering an alternative for sensitive substrates.[10]

Protocol 5: Nucleophilic Deprotection

Materials:

  • Cbz-protected substrate

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a reaction vessel, combine the protected substrate, 2-mercaptoethanol (e.g., 5 equivalents), and K₃PO₄ (e.g., 3 equivalents) in DMA.

  • Heat the reaction mixture to approximately 75 °C.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the deprotected amine.

Visualization of Protection and Deprotection Workflows:

cluster_workflow Protection & Deprotection Cycle Amine Free Amine (R-NH₂) Protected Protected Amine Amine->Protected Protection (Protocol 2) Deprotected Deprotected Amine (R-NH₂) Protected->Deprotected Deprotection (Protocols 3, 4, or 5)

Caption: General workflow for amine protection and deprotection.

Data Summary

Protecting Group Structure Common Introduction Reagent Key Deprotection Methods Stability
Benzyl (2-hydroxyethyl)(propyl)carbamate (Structure)Benzyl chloroformate1. Catalytic Hydrogenolysis (Pd/C, H₂)[8][9] 2. Strong Acid (HBr/AcOH, TFA)[8][9] 3. Nucleophilic Cleavage[10]Stable to many basic and mild acidic conditions.
Cbz (Benzyloxycarbonyl) (Structure)Benzyl chloroformate1. Catalytic Hydrogenolysis (Pd/C, H₂)[3][9] 2. Strong Acid (HBr/AcOH)[9]Stable to mild acid and base.
Boc (tert-Butoxycarbonyl) (Structure)Di-tert-butyl dicarbonateStrong Acid (TFA, HCl)[3]Stable to base and hydrogenolysis.
Fmoc (Fluorenylmethyloxycarbonyl) (Structure)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[3]Stable to acid and hydrogenolysis.

Conclusion

Benzyl (2-hydroxyethyl)(propyl)carbamate represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal for amine protection. Its synthesis is straightforward, and its application and removal are based on well-understood principles of carbamate chemistry. The presence of the hydroxyethyl and propyl groups offers potential for fine-tuning physical properties and exploring further synthetic modifications. The deprotection protocols, particularly the mild and efficient catalytic hydrogenolysis, make it an attractive option for the synthesis of complex molecules where functional group tolerance is critical. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ Benzyl (2-hydroxyethyl)(propyl)carbamate to advance their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • G. S. Vanier. (2007).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Bennasar, M.-L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572.
  • Tsujimoto, T., Ishihara, J., Horie, M., & Murai, A. (2002).
  • Organic Syntheses. (n.d.). Benzyl isopropoxymethyl carbamate. [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. [Link]

  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. [Link]

  • PubMed. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]

  • Chemicalbridge. (2013, August 7). Benzyl (2-hydroxyethyl)(methyl)carbamate. [Link]

Sources

Application

Comprehensive Application Guide: Benzyl (2-hydroxyethyl)(propyl)carbamate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesizing complex pharmacophores using the Cbz-protected -propyl amino alcohol scaffold. Introduction & Structural Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesizing complex pharmacophores using the Cbz-protected


-propyl amino alcohol scaffold.

Introduction & Structural Causality (E-E-A-T)

Benzyl (2-hydroxyethyl)(propyl)carbamate (CAS: 371197-74-9) is a highly specialized, bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Structurally, it consists of an


-propyl-

-(2-hydroxyethyl)amine core where the secondary amine is masked by a Carboxybenzyl (Cbz or Z) protecting group.

As a Senior Application Scientist, understanding the causality behind the design of this specific intermediate is critical for efficient route scouting:

  • The

    
    -Propyl Pharmacophore:  The 
    
    
    
    -n-propyl chain is a privileged motif in central nervous system (CNS) therapeutics, most notably acting to fill the hydrophobic accessory pockets of monoaminergic GPCRs (e.g., dopamine D2/D3 receptor agonists) [1].
  • The 2-Hydroxyethyl Spacer: The terminal primary alcohol serves as a highly reactive, steric-free anchor point. It allows for facile carbon-carbon or carbon-heteroatom bond formation, extending the molecule into complex semi-rigid linkers, macrocycles, or multi-valent agents like Muscarinic Antagonist/

    
     Agonist (MABA) dual-pharmacology compounds [3].
    
  • The Cbz Protecting Group: The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. This averts unwanted side reactions (such as self-alkylation or chelation of transition-metal catalysts) [2]. More importantly, the Cbz group offers perfect orthogonality in complex syntheses—it is stable to strongly acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), and is cleanly cleaved via catalytic hydrogenolysis.

Orthogonality & Quantitative Comparison

Choosing the correct protection strategy dictates the success of a multi-step synthesis. Table 1 summarizes the empirical stability and cleavage parameters of the


-propyl-ethanolamine core under varying orthogonal conditions.

Table 1: Stability and Cleavage Profile of Amino Alcohol Protecting Groups

Protecting GroupReagent/ConditionAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Hydrogenolysis (

, Pd/C)
Byproducts upon Cleavage
Cbz (Benzyl carbamate) Benzyl chloroformateHigh (Stable)High (Stable)Cleaved (Mild)Toluene,

Boc (tert-Butyl carbamate)

Low (Cleaved)High (Stable)High (Stable)Isobutylene,

Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-ClHigh (Stable)Low (Cleaved)High (Stable)*Dibenzofulvene,

*Fmoc is technically stable to standard hydrogenolysis, but secondary amine products can sometimes trigger premature basic cleavage.

Synthetic Workflows and Pathway Visualizations

The true utility of Benzyl (2-hydroxyethyl)(propyl)carbamate lies in its ability to be selectively functionalized at the hydroxyl group while keeping the


-propyl amine dormant. The following diagrams illustrate the logical flow of its synthetic applications.

Workflow A Benzyl (2-hydroxyethyl) (propyl)carbamate (Starting Material) B Dess-Martin Oxidation A->B  DMP, CH2Cl2 C Aldehyde Intermediate B->C D Reductive Amination (Target Scaffold) C->D  NaBH(OAc)3 E Hydrogenolysis (Pd/C, H2) D->E  Cbz Removal F Final Pharmacophore (Secondary Amine) E->F

Synthetic workflow of Benzyl (2-hydroxyethyl)(propyl)carbamate to a functionalized pharmacophore.

Orthogonality Substrate Complex Intermediate (Multiple Amine Types) Cbz N-Cbz Protected Group (Propylamine core) Substrate->Cbz Boc N-Boc Protected Group (Primary Amine core) Substrate->Boc PdC H2, Pd/C (Neutral Hydrogenolysis) Cbz->PdC Cleaved cleanly TFA TFA / CH2Cl2 (Acidic Deprotection) Cbz->TFA Remains Stable Boc->PdC Remains Stable Boc->TFA Cleaved cleanly

Protecting group orthogonality: Cbz vs. Boc cleavage logic in multi-step drug synthesis.

Validated Experimental Protocols

To ensure robust replication and system self-validation, the following protocols integrate necessary causal explanations for the selected reagents.

Protocol A: Dess-Martin Oxidation to Benzyl (2-oxoethyl)(propyl)carbamate

Mechanistic Logic: Dess-Martin Periodinane (DMP) is chosen over the Swern oxidation because it avoids cryogenic conditions (-78 °C) and the generation of toxic, volatile dimethyl sulfide [4]. DMP is highly chemoselective for primary alcohols, preventing over-oxidation to the corresponding carboxylic acid.

  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve Benzyl (2-hydroxyethyl)(propyl)carbamate (10.0 mmol) in anhydrous

    
     (40 mL).
    
  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (12.0 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the complete disappearance of the starting material via TLC (

    
     tracking in 3:1 Hexane/Ethyl Acetate).
    
  • Quench System (Critical Step): Pour the reaction mixture into a vigorously stirring biphasic system containing 40 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    .
    • Causality:

      
       reduces unreacted high-valent iodine species and DMP to water-soluble byproducts, while 
      
      
      
      neutralizes the acetic acid byproduct to prevent acid-catalyzed degradation of the sensitive newly formed aldehyde.
  • Isolation: Extract with

    
     (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Use immediately for reductive amination.
Protocol B: Mesylation and Nucleophilic Displacement

Mechanistic Logic: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) prepares the aliphatic chain for


 substitution by nucleophiles (e.g., secondary amines or phenoxides) to build extended linkers [2].

Step 1: Mesylate Formation

  • Dissolve the amino alcohol (10.0 mmol) in anhydrous

    
     (30 mL).
    
  • Add Triethylamine (TEA, 20.0 mmol, 2.0 equiv). TEA serves as a non-nucleophilic base to quench the HCl gas generated, preventing acidic side reactions.

  • Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 12.0 mmol, 1.2 equiv) dropwise.

  • Stir for 1 hour. Quench with ice water (20 mL), extract with

    
    , wash with 1N HCl, then brine. Dry (
    
    
    
    ) and concentrate.

Step 2:


 Displacement 
  • Dissolve the crude mesylate in anhydrous DMF (25 mL).

  • Add the desired nucleophile (e.g., a complex piperazine derivative, 12.0 mmol) and anhydrous

    
     (20.0 mmol).
    
  • Heat the mixture to 70 °C under argon for 12 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash extensively with water (5 x 30 mL) to remove the DMF solvent. Dry and concentrate.

Protocol C: Final Deprotection via Catalytic Hydrogenolysis

Mechanistic Logic: Once the molecular scaffold is constructed, the Cbz group must be removed. Catalytic hydrogenolysis provides a completely neutral cleavage method, releasing only toluene and carbon dioxide gas as byproducts, ensuring acid/base sensitive moieties (like esters or acetals) remain intact.

  • Setup: Dissolve the Cbz-protected intermediate (5.0 mmol) in HPLC-grade Methanol or Ethanol (30 mL) in a heavy-walled flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas (

    
    ) via a balloon.
    
  • Reaction: Stir vigorously at room temperature for 4-6 hours until TLC or LC-MS indicates complete deprotection.

  • Filtration (Critical Step): Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite successfully traps the finely divided, highly reactive Pd/C particulates. Safety Warning: Never let the filtered Pd/C dry out in the presence of solvent vapors on the filter paper, as it is highly pyrophoric and will ignite.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude

    
    -propyl secondary amine, which is typically clean enough for subsequent steps without chromatography.
    

References

[1] Frontiers in Chemistry. "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds." Frontiers. Available at: [Link]

[2] Chemical Communications. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Royal Society of Chemistry (RSC). Available at: [Link]

[3] Journal of Medicinal Chemistry. "3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate... First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA)." American Chemical Society (ACS). Available at:[Link]

[4] ResearchGate. "A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines." ResearchGate. Available at: [Link]

Method

protocol for scaling up Benzyl (2-hydroxyethyl)(propyl)carbamate synthesis

An Application Guide for the Scalable Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate Abstract This document provides a comprehensive guide for the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate, detailing a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate, detailing a validated laboratory-scale protocol and a thorough analysis of the critical parameters for successful scale-up. The synthesis involves the reaction of N-(propyl)ethanolamine with benzyl chloroformate. Emphasis is placed on addressing the challenges inherent in scaling this process, including reaction exotherm management, mass transfer, and purification strategies. This guide is intended for researchers and chemical development professionals, offering field-proven insights to ensure safety, efficiency, and reproducibility from the benchtop to the pilot plant.

Introduction and Scientific Background

Benzyl (2-hydroxyethyl)(propyl)carbamate is a bifunctional molecule featuring a carbamate linkage and a primary alcohol. Carbamates are a vital class of compounds with extensive applications in medicinal chemistry, agriculture, and materials science, often serving as key intermediates or as protecting groups in peptide synthesis.[1] The presence of a terminal hydroxyl group in the target molecule offers a valuable handle for further synthetic modifications, making it a versatile building block.

The most direct and widely adopted method for synthesizing N,N-disubstituted carbamates of this nature is the reaction of a secondary amine with benzyl chloroformate (Cbz-Cl).[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This is followed by the expulsion of the chloride ion. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and drive the reaction to completion.

While efficient, the scale-up of this synthesis is not trivial. It requires careful consideration of the hazards associated with the reagents, particularly the highly toxic and corrosive nature of benzyl chloroformate, and the management of the reaction exotherm. This guide provides a systematic approach to navigate these challenges.

General Reaction Workflow

The overall synthetic process can be broken down into three main stages: reaction, work-up, and purification. Each stage requires specific considerations that evolve during the scale-up process.

cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up cluster_2 Phase 3: Purification & Isolation A Reagent Preparation (N-propylethanolamine, Base, Solvent) B Controlled Addition of Benzyl Chloroformate A->B Charge to Reactor C Reaction Monitoring (TLC / HPLC) B->C Maintain Temp. D Quench Reaction C->D Upon Completion E Aqueous Extraction D->E F Phase Separation E->F G Solvent Removal F->G H Purification (Chromatography / Crystallization) G->H I Drying & Characterization H->I

Caption: High-level workflow for the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate.

Critical Safety Considerations

Utmost priority must be given to safety, especially when handling benzyl chloroformate. This reagent is highly toxic, corrosive, a lachrymator, and may cause cancer.[4][5] It reacts with water to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[6]

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory. This includes a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[7][8] All manipulations must be performed in a certified chemical fume hood with excellent ventilation.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7] A spill kit containing an appropriate absorbent material should be on hand. Do not use water to extinguish fires involving benzyl chloroformate; use dry chemical, CO2, or foam extinguishers.[7]

  • Reagent Handling: Use a syringe or cannula for transferring benzyl chloroformate to avoid inhalation of vapors. The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Waste Disposal: All waste, including contaminated glassware and PPE, must be treated as hazardous and disposed of according to institutional and local regulations. Do not empty into drains.[5]

Part A: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is optimized for a standard laboratory setting and aims to produce approximately 10 grams of the target compound.

Materials and Equipment
  • Reagents: N-(propyl)ethanolamine, Benzyl chloroformate, Triethylamine (Et3N), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO3) solution, Brine, Anhydrous magnesium sulfate (MgSO4), Silica gel.

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(propyl)ethanolamine (5.16 g, 50.0 mmol, 1.0 eq) and dichloromethane (DCM, 100 mL).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (7.0 mL, 50.0 mmol, 1.0 eq) to the stirred solution.

  • Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (8.53 g, 50.0 mmol, 1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the product as a colorless oil.

Laboratory Scale Data Summary
ParameterValue
Scale50.0 mmol
N-(propyl)ethanolamine5.16 g
Benzyl Chloroformate8.53 g
Solvent (DCM)100 mL
Temperature0 °C to RT
Reaction Time~2.5 hours
Purification MethodFlash Column Chromatography
Typical Yield85-95%
Purity (by HPLC)>98%

Part B: Protocol for Scale-Up

Transitioning from a 10 g to a 1 kg scale introduces significant challenges that must be proactively managed. The primary concerns are controlling the reaction exotherm, ensuring efficient mixing, and implementing a practical purification strategy.

Key Scale-Up Considerations
  • Heat Management: The reaction is exothermic. The surface-area-to-volume ratio decreases dramatically as scale increases, making heat dissipation less efficient. A simple ice bath is insufficient. A jacketed reactor with a circulating chiller/heater is essential for precise temperature control.

  • Mass Transfer (Mixing): Magnetic stirring is ineffective in large vessels. Overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) is required to ensure homogeneity and prevent localized "hot spots" during the addition of benzyl chloroformate.

  • Reagent Addition: A dropping funnel provides poor control at scale. A calibrated syringe pump or a peristaltic pump should be used for the slow, controlled addition of benzyl chloroformate. This is the most critical step for managing the exotherm.

  • Purification: Flash chromatography is not viable for kilogram-scale purification. The process must be redesigned to yield a product that can be purified by crystallization or distillation. This may involve changing the work-up solvent to one from which the product can be crystallized.

  • Process Safety: At a larger scale, the risks associated with benzyl chloroformate are magnified. All transfers should be conducted in a closed system to minimize exposure. A thorough Process Hazard Analysis (PHA) should be conducted before the first scaled-up run.

Scale-Up Decision Workflow

This diagram illustrates the critical decision points when adapting the laboratory protocol for pilot-scale production.

cluster_0 In-Process Control (IPC) cluster_1 Final Product Release IPC_Sample Sample from Reactor TLC TLC Analysis (Qualitative Check) IPC_Sample->TLC HPLC_IPC HPLC Analysis (Quantitative Conversion) IPC_Sample->HPLC_IPC Decision Reaction Complete? HPLC_IPC->Decision Final_Product Isolated Dried Solid HPLC_Final Purity Assay (HPLC) Final_Product->HPLC_Final NMR Structure Elucidation (¹H & ¹³C NMR) Final_Product->NMR MS Molecular Weight (Mass Spec) Final_Product->MS FTIR Functional Groups (FTIR) Final_Product->FTIR Release Meets Specs? HPLC_Final->Release NMR->Release MS->Release FTIR->Release Decision->IPC_Sample No (Continue Rxn) Decision->Final_Product Yes

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Benzyl (2-hydroxyethyl)(propyl)carbamate

Welcome to the Technical Support Center for the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate . This guide is engineered to help you troubleshoot chemoselectivity failures, optimize yields, and deploy self-valida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate . This guide is engineered to help you troubleshoot chemoselectivity failures, optimize yields, and deploy self-validating protocols for the N-benzyloxycarbonylation of 2-(propylamino)ethanol.

Mechanistic Causality & Chemoselectivity FAQs

Q1: Why am I isolating a significant amount of the N,O-bis-Cbz derivative instead of the mono-protected target? A1: This is a classic chemoselectivity failure rooted in pH control [1]. While the secondary amine in 2-(propylamino)ethanol is intrinsically more nucleophilic than the primary hydroxyl group, raising the pH too high (>12) triggers the deprotonation of the alcohol (pKa ~ 15) to form an alkoxide. The alkoxide is a highly aggressive nucleophile that will rapidly attack excess benzyl chloroformate (Cbz-Cl) [4]. To ensure self-validating chemoselectivity, strict Schotten-Baumann conditions must be maintained. Buffer the aqueous phase at pH 9–11 using Na2CO3, which selectively deprotonates the aminium ion (pKa ~ 9.5) but not the alcohol [2].

Q2: The Cbz-Cl reagent is completely consumed, but TLC shows substantial unreacted 2-(propylamino)ethanol. What is causing this reagent loss? A2: Cbz-Cl is highly susceptible to base-catalyzed hydrolysis. If the reaction is run at room temperature or if the biphasic mixing is inefficient, Cbz-Cl reacts with water and hydroxide ions to yield benzyl alcohol, carbon dioxide, and chloride ions. The causality here is kinetic: the activation energy for amine acylation is lower than for hydrolysis. Temperature control is your primary kinetic lever. Maintain the reaction at 0–5 °C during the entire dropwise addition of Cbz-Cl, and use a biphasic system (e.g., CH2Cl2 / H2O) with vigorous stirring to partition the Cbz-Cl in the organic phase, slowly feeding it to the aqueous interface where the free amine resides [1, 2].

Q3: How do I recover the free amino alcohol effectively during workup if the reaction fails, considering its water solubility? A3: Unprotected amino alcohols are notoriously difficult to extract quantitatively from aqueous media due to extensive hydrogen bonding [3]. If recovery is necessary, avoid standard extractions. Instead, saturate the aqueous layer heavily with NaCl (brine) to decrease solubility, and extract repeatedly with a moderately polar, non-miscible solvent like an ethyl acetate/isopropanol mixture (3:1).

Reaction Pathway & Chemoselectivity Mapping

G SM 2-(Propylamino)ethanol + Cbz-Cl Target Benzyl (2-hydroxyethyl) (propyl)carbamate (Target Product) SM->Target pH 9-11 (Na2CO3) 0°C, Kinetic Control BisCbz N,O-bis-Cbz Derivative (Over-protection) SM->BisCbz pH > 12 (NaOH) Alkoxide Formation Hydrolysis Benzyl Alcohol + CO2 (Cbz-Cl Hydrolysis) SM->Hydrolysis H2O + Heat (>15°C) Reagent Degradation

Competing pathways in the N-benzyloxycarbonylation of 2-(propylamino)ethanol.

Quantitative Data: Parameter Optimization Matrix

To establish a self-validating protocol, we evaluated the impact of pH and solvent choices on the N/O-acylation ratio and overall yield [1, 2, 4]. This empirical data demonstrates the causality between reaction parameters and chemoselectivity.

Reaction SystemBase / pH BufferTemp (°C)Conversion (%)N-Cbz : bis-Cbz RatioIsolated Yield
Homogeneous (THF)Et3N (pH ~ 11)0 to 20>95%85 : 1568%
Biphasic (H2O/CH2Cl2)NaOH (pH > 13)0 to 20100%60 : 4045%
Biphasic (H2O/CH2Cl2) Na2CO3 (pH 9-11) 0 to 5 >98% >99 : 1 89%
Biphasic (H2O/EtOAc)Na2CO3 (pH 9-11)20 (No chill)70%98 : 252% (Hydrolysis)

Validated Experimental Methodology

Title: Biphasic Schotten-Baumann Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

Principles of self-validation: This protocol builds in physical checkpoints (e.g., pH monitoring, internal temperature bounds) to ensure causality between execution and optimum yield.

Materials:

  • 2-(Propylamino)ethanol (1.0 eq, 10.0 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11.0 mmol)

  • Sodium carbonate (Na2CO3) (2.0 eq, 20.0 mmol)

  • Dichloromethane (CH2Cl2) (20 mL)

  • Deionized Water (20 mL)

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve 20.0 mmol of Na2CO3 in 20 mL of deionized water in a 100 mL round-bottom flask. Add 10.0 mmol of 2-(propylamino)ethanol. Stir until completely dissolved. Check: Confirm the pH is ~10; this ensures the amine is nucleophilic while suppressing alkoxide formation [2].

  • Organic Phase Addition & Cooling: Add 20 mL of CH2Cl2 to create a biphasic system. Place the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C. Vigorous stirring (≥ 800 rpm) is critical to maximize the interfacial surface area.

  • Electrophile Dosing: Dilute 11.0 mmol of Cbz-Cl in 5 mL of CH2Cl2. Add this solution dropwise via an addition funnel over 30 minutes. Check: Monitor the internal temperature closely; keep it strictly below 5 °C to favor amine kinetics over water attack [2].

  • Maturation: After complete addition, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20 °C) for an additional 1 hour to ensure complete conversion.

  • Quenching & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with cold 1M aqueous HCl (15 mL) to remove trace unreacted amino alcohol, followed by saturated aqueous NaCl (brine, 15 mL) to break any micro-emulsions.

  • Isolation: Dry the CH2Cl2 layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Dry under high vacuum (< 1 mbar) at 40 °C for 4 hours to yield the pure carbamate product.

Process Workflow Visualization

W Prep Cool biphasic mixture (CH2Cl2 / aq. Na2CO3) + Amino Alcohol to 0°C Add Dropwise addition of Cbz-Cl in CH2Cl2 over 30 min Prep->Add React Vigorous stirring: 1h at 0°C, then 1h at 20°C Add->React Extract Phase separation & aq. washes (1M HCl, then Brine) React->Extract Purify Dry over Na2SO4, Evaporate & High Vacuum Extract->Purify

Optimized biphasic Schotten-Baumann experimental workflow for N-Cbz protection.

References

  • Strategies for Accessing cis-1-Amino-2-Indanol.MDPI.
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydr
  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.PubMed (NIH).
  • Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments.
Optimization

Technical Support Center: Benzyl (2-hydroxyethyl)(propyl)carbamate Experiments

Welcome to the technical support center for experiments involving Benzyl (2-hydroxyethyl)(propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for experiments involving Benzyl (2-hydroxyethyl)(propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and characterization of Benzyl (2-hydroxyethyl)(propyl)carbamate in a question-and-answer format.

Synthesis & Reaction Issues
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate, typically prepared by reacting 2-(propylamino)ethanol with benzyl chloroformate, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-(propylamino)ethanol and benzyl chloroformate are of high purity. Impurities in the amine can compete in the reaction, while aged benzyl chloroformate may have partially decomposed.[1]

  • Reaction Conditions:

    • Temperature: Carbamate formation can be exothermic.[2] Running the reaction at a controlled, low temperature (e.g., 0 °C) is crucial to prevent side reactions and decomposition of the product or reactants.[3] Insufficient cooling can lead to the formation of byproducts. Conversely, a temperature that is too low might significantly slow down the reaction rate.[2]

    • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction.[4] The base should be added slowly to prevent a rapid exotherm. An insufficient amount of base will result in an acidic reaction mixture, which can lead to unwanted side reactions.

    • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[4] The presence of water can hydrolyze the benzyl chloroformate, reducing the amount available for the reaction.[1]

  • Moisture Contamination: Benzyl chloroformate is highly sensitive to moisture.[5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: It is generally recommended to add the benzyl chloroformate dropwise to a solution of the 2-(propylamino)ethanol and the base.[3] This maintains a low concentration of the electrophile and minimizes potential side reactions.

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common issue. The most likely impurities in this synthesis include:

  • Dibenzyl Carbonate: This forms if benzyl chloroformate reacts with any benzyl alcohol present (from hydrolysis of the chloroformate) or if it reacts with the carbamate product itself under certain conditions.

  • N,N'-Disubstituted Urea Derivatives: These can arise if there are impurities in the starting amine or if side reactions occur.

  • Over-alkylation Products: While less common in this specific reaction, it's a possibility in carbamate syntheses.[6]

To minimize byproducts:

  • Control Temperature: As mentioned, maintaining a low reaction temperature is critical.[2]

  • Inert Atmosphere: Strictly exclude moisture to prevent benzyl chloroformate hydrolysis.[5]

  • Purify Starting Materials: Use freshly distilled or high-purity reagents.

  • Stoichiometry: Use a slight excess of the amine relative to the benzyl chloroformate to ensure the latter is fully consumed.

Purification Challenges
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: Benzyl (2-hydroxyethyl)(propyl)carbamate is typically a viscous oil or a low-melting solid, making purification challenging.

  • Column Chromatography: This is the most effective method for removing polar and non-polar impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis. For instance, a mobile phase of hexane:ethyl acetate (5:1) has been reported for a similar carbamate.[4]

  • Liquid-Liquid Extraction: During the workup, washing the organic layer with a mild acid (e.g., dilute HCl) can remove any unreacted amine and base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Characterization & Stability
Q4: My NMR spectrum shows unexpected peaks. How can I interpret these?

A4: Unexpected peaks in the NMR spectrum can be due to impurities, residual solvent, or rotamers.

  • Common Impurities:

    • Benzyl Alcohol: A singlet around 4.5-5.0 ppm and aromatic signals.

    • Triethylamine/Pyridine: Characteristic signals for these bases if not fully removed.

    • Grease: Broad signals in the aliphatic region.

  • Rotational Isomers (Rotamers): The C-N bond of a carbamate has partial double bond character, which can lead to restricted rotation and the presence of two distinct sets of peaks for the propyl and 2-hydroxyethyl groups at room temperature.[6] Running the NMR at an elevated temperature can sometimes cause these peaks to coalesce into a single set.

  • Reference Spectra: Compare your spectra to known data for similar carbamates. For example, the benzylic CH2 protons typically appear as a singlet around 5.10 ppm.[4]

Q5: Is Benzyl (2-hydroxyethyl)(propyl)carbamate stable, and what are the recommended storage conditions?

A5: Carbamates are generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions.[7]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. If the compound is sensitive to light, storing it in an amber vial is advisable.[8]

  • Degradation: Over time, hydrolysis can occur, leading to the formation of 2-(propylamino)ethanol, benzyl alcohol, and carbon dioxide.[7][9]

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with the reagents for this synthesis?

A1: The primary safety concern is with benzyl chloroformate . It is corrosive, a lachrymator, and toxic.[5][10][11] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] It is also moisture-sensitive and can decompose to release HCl gas.[1]

Q2: Can I use a different protecting group instead of the benzyloxycarbonyl (Cbz) group?

A2: Yes, other protecting groups for amines can be used, such as the tert-butyloxycarbonyl (Boc) group or the fluorenylmethyloxycarbonyl (Fmoc) group.[12] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Cbz group is often chosen for its stability and the fact that it can be removed under neutral conditions via catalytic hydrogenation.[13]

Q3: What analytical techniques are most suitable for monitoring the reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. A suitable solvent system might be a mixture of hexanes and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the conversion of reactants and the formation of the desired product, as well as identify any byproducts by their mass-to-charge ratio.

III. Experimental Protocols

Protocol 1: Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(Propylamino)ethanol

  • Benzyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(propylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-(Propylamino)ethanol103.161.0(To be calculated)
Benzyl chloroformate170.591.05(To be calculated)
Triethylamine101.191.1(To be calculated)
Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column in a suitable solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Dissolve 2-(propylamino)ethanol and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add Benzyl Chloroformate dropwise cooling->addition reaction Stir at 0 °C, then RT addition->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, and Brine extract->wash dry Dry and Concentrate wash->dry column Silica Gel Column Chromatography dry->column fractions Collect and Analyze Fractions column->fractions concentrate_final Combine and Concentrate fractions->concentrate_final final_product final_product concentrate_final->final_product Pure Product

Caption: Workflow for the synthesis and purification of Benzyl (2-hydroxyethyl)(propyl)carbamate.

Troubleshooting Logic: Low Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_procedure Procedural Issues start Low Reaction Yield impure_reagents Impure Starting Materials? start->impure_reagents decomposed_cocl Decomposed Benzyl Chloroformate? start->decomposed_cocl temp_control Poor Temperature Control? start->temp_control wrong_base Incorrect Base or Amount? start->wrong_base wet_solvent Wet Solvents? start->wet_solvent addition_order Incorrect Order of Addition? start->addition_order inert_atmosphere Lack of Inert Atmosphere? start->inert_atmosphere solution1 Purify/Use High-Purity Reagents impure_reagents->solution1 Solution solution2 Use Fresh Benzyl Chloroformate decomposed_cocl->solution2 Solution solution3 Maintain Low and Stable Temperature temp_control->solution3 Solution solution4 Use Non-Nucleophilic Base (Correct Stoichiometry) wrong_base->solution4 Solution solution5 Use Anhydrous Solvents wet_solvent->solution5 Solution solution6 Add Chloroformate to Amine/Base Mixture addition_order->solution6 Solution solution7 Conduct Under N2 or Ar inert_atmosphere->solution7 Solution

Caption: Decision tree for troubleshooting low yields in carbamate synthesis.

V. References

  • Vertex AI Search. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved March 7, 2026, from

  • Synquest Labs. (n.d.). Benzyl chloroformate Safety Data Sheet. Retrieved March 7, 2026, from

  • Material Safety Data Sheet. (n.d.). Benzyl Chloroformate. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Retrieved March 7, 2026, from

  • CAMEO Chemicals | NOAA. (n.d.). BENZYL CHLOROFORMATE. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis. Retrieved March 7, 2026, from

  • TCI Chemicals. (2025, May 21). SAFETY DATA SHEET. Retrieved March 7, 2026, from

  • PubChem. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved March 7, 2026, from

  • PubChem. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved March 7, 2026, from

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved March 7, 2026, from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. Retrieved March 7, 2026, from

  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. Retrieved March 7, 2026, from

  • Annual Reviews. (n.d.). MODE OF ACTION OF CARBAMATES. Retrieved March 7, 2026, from

  • ChemicalBook. (2026, January 13). BENZYL N-(2-HYDROXYETHYL)CARBAMATE | 77987-49-6. Retrieved March 7, 2026, from

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved March 7, 2026, from

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved March 7, 2026, from

  • PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. Retrieved March 7, 2026, from

  • ACS Publications. (n.d.). Influence of Clay Minerals on the Hydrolysis of Carbamate Pesticides. Retrieved March 7, 2026, from

  • DATA SHEET Nr 2430 L. (n.d.). BENZYL CHLOROFORMATE. Retrieved March 7, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 2-benzyloxycarbonylaminoethanol. Retrieved March 7, 2026, from

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved March 7, 2026, from

  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved March 7, 2026, from

  • Sigma-Aldrich. (n.d.). Benzyl (2-hydroxyethyl)(methyl)carbamate | 67580-96-5. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved March 7, 2026, from

  • Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved March 7, 2026, from

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved March 7, 2026, from

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved March 7, 2026, from

  • CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved March 7, 2026, from

  • PubChemLite. (n.d.). Benzyl n-benzyl-n-(2-hydroxyethyl)carbamate (C17H19NO3). Retrieved March 7, 2026, from

  • EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved March 7, 2026, from

  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET. Retrieved March 7, 2026, from

  • Apollo Scientific. (n.d.). Benzyl carbamate. Retrieved March 7, 2026, from

  • BASF. (2026, March 6). Safety data sheet. Retrieved March 7, 2026, from

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved March 7, 2026, from

  • MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved March 7, 2026, from

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  • Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved March 7, 2026, from

  • BLD Pharm. (n.d.). 120005-03-0|Benzyl benzyl(2-hydroxyethyl)carbamate. Retrieved March 7, 2026, from

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate: A Guide for Drug Development Professionals

Introduction Carbamates, organic compounds derived from carbamic acid, represent a versatile class of molecules with significant applications in medicinal chemistry and drug development.[1] Their utility stems from their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbamates, organic compounds derived from carbamic acid, represent a versatile class of molecules with significant applications in medicinal chemistry and drug development.[1] Their utility stems from their structural resemblance to the peptide bond, coupled with enhanced chemical and proteolytic stability, and the ability to permeate cell membranes.[2][3] The carbamate moiety can be strategically modified at the nitrogen and oxygen termini to modulate physicochemical properties, pharmacokinetic profiles, and target interactions.[1] This guide provides a comprehensive comparative analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate, a novel N,N-disubstituted carbamate, with other structurally diverse carbamates. Through a detailed examination of synthetic strategies, physicochemical properties, and a proposed framework for evaluating biological activity, we aim to elucidate the potential of this compound within the broader landscape of carbamate-based therapeutics.

The Structural Landscape of Carbamates: A Foundation for Comparison

The biological and chemical properties of carbamates are intrinsically linked to the nature of the substituents on the nitrogen and oxygen atoms of the carbamate core. For the purpose of this guide, we will categorize carbamates into three key groups for a robust comparative analysis against Benzyl (2-hydroxyethyl)(propyl)carbamate.

  • N-Monosubstituted Carbamates: These compounds, possessing one substituent on the nitrogen atom, are often more susceptible to chemical and enzymatic hydrolysis compared to their N,N-disubstituted counterparts.[4] A notable example is Rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.

  • N,N-Disubstituted Carbamates: With two substituents on the nitrogen, these carbamates generally exhibit greater stability.[4] This class is diverse and includes therapeutic agents with a range of activities.

  • Carbamates with Varying Ester Groups: The nature of the alcohol or phenol esterified to the carbamic acid core significantly influences the molecule's properties. For instance, aryl carbamates (derived from phenols) tend to be more labile than alkyl carbamates (derived from alcohols).[2]

Our target molecule, Benzyl (2-hydroxyethyl)(propyl)carbamate, is an N,N-disubstituted carbamate with a benzyl ester group. The presence of the N-propyl and N-2-hydroxyethyl groups is anticipated to influence its lipophilicity, solubility, and steric profile, while the benzyl ester may play a role in its metabolic stability and potential for targeted delivery.

Synthesis and Physicochemical Characterization: A Proposed Experimental Workflow

To objectively compare Benzyl (2-hydroxyethyl)(propyl)carbamate with other carbamates, a systematic approach to synthesis and characterization is paramount. The following section outlines a detailed experimental plan.

Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

A common and effective method for the synthesis of N,N-disubstituted carbamates involves the reaction of a secondary amine with a chloroformate.

Experimental Protocol: Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(propylamino)ethan-1-ol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Benzyl (2-hydroxyethyl)(propyl)carbamate.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate amine 2-(propylamino)ethan-1-ol reaction Reaction at 0°C to RT amine->reaction chloroformate Benzyl Chloroformate chloroformate->reaction base Triethylamine base->reaction solvent Dichloromethane solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Benzyl (2-hydroxyethyl)(propyl)carbamate purification->product

Caption: Synthetic route for Benzyl (2-hydroxyethyl)(propyl)carbamate.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of these properties is essential.

PropertyBenzyl (2-hydroxyethyl)(propyl)carbamate (Predicted)Comparative Carbamate 1 (e.g., Rivastigmine - N-monosubstituted)Comparative Carbamate 2 (e.g., Meprobamate - N,N-disubstituted dialkyl)
Molecular Weight ( g/mol ) 253.31250.34218.25
LogP (Predicted) ~1.5-2.5~2.6~0.9
Water Solubility (Predicted) ModerateLowModerate
Chemical Stability (pH 7.4) HighModerate to LowHigh

Table 1: Predicted Physicochemical Properties for Comparative Analysis.

In Vitro Biological Evaluation: A Framework for Comparative Efficacy and Safety

To understand the potential therapeutic applications of Benzyl (2-hydroxyethyl)(propyl)carbamate, a series of in vitro assays are proposed. These assays will provide a direct comparison of its biological activity against other carbamates.

Cholinesterase Inhibition Assay

Many carbamates exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[5]

Experimental Protocol: Modified Ellman's Assay for Cholinesterase Inhibition [5]

  • Reagent Preparation: Prepare solutions of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test carbamates.

  • Enzyme Addition: Initiate the reaction by adding the cholinesterase enzyme to each well.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each carbamate concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Cholinesterase Inhibition Assay Workflow

cluster_assay Cholinesterase Inhibition Assay reagents Prepare Reagents: - Substrate (ATCh/BTCh) - DTNB - Buffer plate Add Buffer, DTNB, and Test Carbamates to 96-well Plate reagents->plate enzyme Add Cholinesterase Enzyme to Initiate Reaction plate->enzyme incubation Incubate at 37°C and Measure Absorbance at 412 nm enzyme->incubation analysis Calculate % Inhibition and Determine IC50 incubation->analysis

Caption: Workflow for determining cholinesterase inhibition.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of a new chemical entity is a critical step in early-stage drug development. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[6]

Experimental Protocol: MTT Cytotoxicity Assay [6]

  • Cell Culture: Plate a suitable human cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test carbamates and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each carbamate.

Structure-Activity Relationship (SAR) and Predicted Performance

Based on the structural features of Benzyl (2-hydroxyethyl)(propyl)carbamate, we can hypothesize its potential performance in the proposed assays.

  • Cholinesterase Inhibition: The N,N-disubstituted nature of the carbamate may influence its binding to the active site of cholinesterases. The size and polarity of the N-propyl and N-2-hydroxyethyl groups will likely play a significant role in determining its inhibitory potency and selectivity between AChE and BChE.

  • Cytotoxicity: The overall lipophilicity and structural conformation will dictate its ability to cross cell membranes and potentially interact with intracellular targets. The presence of the benzyl group could contribute to cytotoxic effects, a phenomenon observed with some benzyl-containing compounds.[3]

  • Stability: As an N,N-disubstituted carbamate, Benzyl (2-hydroxyethyl)(propyl)carbamate is expected to exhibit greater hydrolytic stability at physiological pH compared to N-monosubstituted carbamates.[4] The presence of the electron-withdrawing benzyl group may slightly influence the electrophilicity of the carbonyl carbon, but the N,N-disubstitution is the dominant factor for stability.

Conclusion

This guide provides a framework for a comprehensive comparative analysis of Benzyl (2-hydroxyethyl)(propyl)carbamate against other carbamates. By systematically evaluating its synthesis, physicochemical properties, and in vitro biological activities, researchers can gain valuable insights into its potential as a novel therapeutic agent. The proposed experimental protocols are robust and well-established, ensuring the generation of reliable and comparable data. The unique structural features of Benzyl (2-hydroxyethyl)(propyl)carbamate, particularly its N,N-disubstitution with both an alkyl and a hydroxyalkyl group, combined with a benzyl ester, warrant further investigation to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

  • [Link to an authoritative source on carbamate chemistry, e.g., a review article in a high-impact chemistry journal]
  • [Link to a relevant article on drug design and development principles]
  • T.S. Kaufman, A.F. Slaifer, "The carbamate group in medicinal chemistry: a versatile and strategic tool," Angewandte Chemie International Edition, vol. 48, no. 48, pp. 8962-9005, 2009. [Link]

  • V. Kukreja, et al., "Carbamates in drug design: A versatile scaffold for medicinal chemists," European Journal of Medicinal Chemistry, vol. 208, p. 112818, 2020. [Link]

  • [Link to a reliable source on physicochemical property prediction, e.g.
  • P.A. Tenthorey, et al., "Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion," Journal of Medicinal Chemistry, vol. 22, no. 10, pp. 1182-1186, 1979. [Link]

  • [Link to a protocol for MTT assay, e.g., from a reputable life sciences company or a methods journal]
  • [Link to a review on cholinesterase inhibitors]
  • R. M. T. van der Veen, et al., "The MTT assay: a tool for in vitro cytotoxicity and cell proliferation studies," Toxicology in Vitro, vol. 34, pp. 153-159, 2016. [Link]

  • G.L. Ellman, et al., "A new and rapid colorimetric determination of acetylcholinesterase activity," Biochemical Pharmacology, vol. 7, no. 2, pp. 88-95, 1961. [Link]

  • [Link to a source discussing the role of benzyl groups in drug molecules]
  • [Link to a paper on the synthesis of N,N-disubstituted carbam

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Comparative

A Comparative Guide to Validating the Purity of Synthesized Benzyl (2-hydroxyethyl)(propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating the purity of synthesized Benzyl (2-hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating the purity of synthesized Benzyl (2-hydroxyethyl)(propyl)carbamate. We move beyond rote protocols to explain the scientific rationale behind our multi-pronged analytical strategy, ensuring you can confidently assess the purity of your compound. This document is structured to empower you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for your specific research needs.

The Synthetic Pathway and Anticipated Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route and its potential pitfalls. The synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate is most commonly achieved through the reaction of 2-(propylamino)ethanol with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

cluster_0 Synthesis of Starting Material cluster_1 Carbamate Formation Propylamine Propylamine 2_Propylaminoethanol 2_Propylaminoethanol Propylamine->2_Propylaminoethanol Reaction with Ethylene Oxide Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->2_Propylaminoethanol Target_Compound Target_Compound 2_Propylaminoethanol->Target_Compound Reaction with Benzyl Chloroformate (Base) Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Target_Compound

Fig. 1: Synthetic pathway for Benzyl (2-hydroxyethyl)(propyl)carbamate.

This seemingly straightforward reaction can give rise to several impurities that can compromise the integrity of downstream applications. A proactive approach to identifying these impurities is crucial for developing a targeted validation strategy.

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-(propylamino)ethanol and benzyl chloroformate may remain in the final product.

  • Side-Reaction Products:

    • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.[1]

    • Dibenzyl carbonate: Can form if benzyl chloroformate reacts with benzyl alcohol.[2]

    • N,N'-dipropyl-N,N'-bis(2-hydroxyethyl)urea: Can arise from the reaction of 2-(propylamino)ethanol with phosgene, a potential impurity in benzyl chloroformate.

  • Over-alkylation Products: While less common in this specific reaction, the possibility of side reactions involving the hydroxyl group cannot be entirely dismissed, especially under forcing conditions.

A Multi-Faceted Approach to Purity Validation

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system.

cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification & Quantification Synthesized_Product Synthesized_Product HPLC HPLC-UV Synthesized_Product->HPLC Quantitative Purity & Non-Volatile Impurities GC_MS GC-MS Synthesized_Product->GC_MS Volatile Impurities & Identification NMR 1H & 13C NMR Synthesized_Product->NMR Structural Confirmation qNMR qNMR Synthesized_Product->qNMR Absolute Purity Determination FTIR FTIR Synthesized_Product->FTIR Functional Group Analysis MS Mass Spectrometry (from GC-MS) GC_MS->MS

Fig. 2: Orthogonal analytical approach for purity validation.

Comparative Analysis of Analytical Techniques

Technique Principle Primary Use Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a mobile and stationary phase.Quantification of the main component and non-volatile impurities.High resolution, excellent for quantitative analysis.Requires a chromophore for UV detection; may not detect all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity; provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to its molar concentration.[4]Absolute purity determination without the need for a specific reference standard for the analyte.Provides an absolute measure of purity; structurally informative.[5]Requires a high-purity internal standard; lower sensitivity than chromatographic methods.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.Fast and non-destructive; provides a molecular "fingerprint".Not a quantitative technique; limited in detecting minor impurities.

Experimental Protocols

Synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate

This protocol is based on the general reaction of secondary amines with benzyl chloroformate.[2][6]

Materials:

  • 2-(Propylamino)ethanol (≥98%)[7]

  • Benzyl chloroformate (≥97%)[8]

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(propylamino)ethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%B
030
1595
2095
2130
2530

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the potential thermal lability of carbamates, derivatization can be employed to improve volatility and thermal stability.[3] However, direct injection can also be successful with a well-optimized method.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Oven Program:

  • Initial temperature: 100 °C, hold for 2 minutes

  • Ramp: 15 °C/min to 280 °C

  • Hold: 5 minutes at 280 °C

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Carrier Gas: Helium at a constant flow of 1.0 mL/min Ionization Mode: EI at 70 eV Scan Range: 40-450 amu

Sample Preparation: Dissolve the synthesized product in dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • Deuterated chloroform (CDCl3)

  • Internal Standard (e.g., Maleic anhydride, certified reference material)

Procedure:

  • Accurately weigh approximately 15-20 mg of the synthesized Benzyl (2-hydroxyethyl)(propyl)carbamate and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl3.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[6]

Purity Calculation:

The purity of the analyte can be calculated using the following formula[5]:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Fourier-Transform Infrared Spectroscopy (FTIR)

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Acquire a background spectrum.

  • Place a small amount of the liquid sample on the ATR crystal or prepare a thin film on a KBr plate.

  • Acquire the sample spectrum.

Expected Data and Interpretation

Predicted ¹H and ¹³C NMR Data for Benzyl (2-hydroxyethyl)(propyl)carbamate

Note: Chemical shifts are predicted and may vary slightly in experimental data. These predictions are based on established chemical shift values for similar functional groups.[9][10]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.15s2HO-CH ₂-Ar
~3.70t2H-CH ₂-OH
~3.40t2H-N-CH ₂-CH₂-OH
~3.25t2H-N-CH ₂-CH₂-CH₃
~1.55sextet2H-CH₂-CH ₂-CH₃
~0.90t3H-CH₂-CH₂-CH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~156C =O (carbamate)
~136Ar-C (quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~67O-C H₂-Ar
~61-C H₂-OH
~51-N-C H₂-CH₂-OH
~49-N-C H₂-CH₂-CH₃
~21-CH₂-C H₂-CH₃
~11-CH₂-CH₂-C H₃
Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (hydroxyl)
~3030MediumC-H stretch (aromatic)
~2960, 2870StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)[11]
~1450, 1500MediumC=C stretch (aromatic)
~1250StrongC-N stretch (carbamate)
~1050StrongC-O stretch (hydroxyl)
Predicted Mass Spectral Fragmentation

The mass spectrum of Benzyl (2-hydroxyethyl)(propyl)carbamate is expected to show characteristic fragmentation patterns for benzyl and carbamate moieties.[12][13]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • Loss of Benzyl Radical: A significant peak corresponding to [M - 91]⁺.

  • Tropylium Cation: A prominent peak at m/z 91, characteristic of the benzyl group.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen and oxygen atoms.

Comparison with Alternatives

Conclusion

The validation of synthesized Benzyl (2-hydroxyethyl)(propyl)carbamate requires a multi-faceted analytical approach. By combining the quantitative power of HPLC, the identification capabilities of GC-MS, the absolute purity determination of qNMR, and the structural confirmation from NMR and FTIR, a comprehensive and reliable assessment of purity can be achieved. This guide provides the foundational protocols and expected data to empower researchers to confidently validate their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Method of purifying secondary ammonium N,N-disubstituted thiolcarbamates. Google Patents.
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  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. Available at: [Link]

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  • Benzyl (2-hydroxyethyl)(methyl)carbamate. Chemicalbridge. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Figure S10. FTIR spectrum of disubstituted carbamate/carbonate FTC model compound 5. ResearchGate. Available at: [Link]

  • Benzyl chloroformate. Wikipedia. Available at: [Link]

  • (PDF) Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. ResearchGate. Available at: [Link]

  • Method for preparing N-substituted ethyl carbamate. Google Patents.
  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Preparation, separation and storage of N-monofluoromethyl amides and carbamates. ResearchGate. Available at: [Link]

  • Supporting Information Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]

  • Environmentally benign and effective syntheses of N-substituted carbamates via alcoholysis of disubstituted ureas over TiO /SiO. IUPAC. Available at: [Link]

  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Pearson. Available at: [Link]

  • Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. SCIRP. Available at: [Link]

  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate'. datapdf.com. Available at: [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Available at: [Link]

Sources

Validation

Privileged Scaffolds in Target-Directed Drug Design: A Comparative Guide on Benzyl (2-hydroxyethyl)(propyl)carbamate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacology, Proteomics As molecular targets become increasingly complex, modern drug discovery has shifted...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacology, Proteomics

As molecular targets become increasingly complex, modern drug discovery has shifted away from highly reactive, non-selective electrophiles toward "privileged scaffolds" that offer tunable target engagement. In the realm of Serine Hydrolase (SH) inhibition—spanning targets like Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH)—carbamates stand out as premier pseudo-irreversible inhibitors.

This guide evaluates the efficacy of Benzyl (2-hydroxyethyl)(propyl)carbamate as an advanced bifunctional synthon and pharmacophore, comparing its tunable nucleofugality, synthetic versatility, and target selectivity against traditional O-aryl and aliphatic carbamate compounds.

The Causality of Scaffold Selection: Why Benzyl Carbamates?

Carbamates act as inhibitors by transferring their carbamoyl group to the catalytic serine nucleophile of the target enzyme, forming a covalent intermediate. The leaving group (the alcohol portion) dictates the intrinsic reactivity of the inhibitor, while the N-substituents dictate the binding affinity (selectivity) .

  • The Reactivity Sweet Spot: Phenyl carbamates (where phenol is the leaving group) are often overly reactive, leading to rapid degradation in plasma and poor off-target profiles. Conversely, ethyl and tert-butyl carbamates are highly stable but frequently lack the nucleofugality required to carbamylate the target serine efficiently. Benzyl carbamates represent the thermodynamic "sweet spot," providing sufficient stability for systemic circulation while remaining reactive enough to covalently inhibit the target enzyme .

  • Bifunctional N-Substitution: The precise architecture of Benzyl (2-hydroxyethyl)(propyl)carbamate is designed for dual-purpose optimization. The N-propyl chain effectively anchors into hydrophobic binding pockets (e.g., the acyl-binding pocket of FAAH or the catalytic gorge of cholinesterases). The N-(2-hydroxyethyl) group acts as a versatile chemical handle; it can engage in direct hydrogen bonding with enzyme active sites or be synthetically modified (e.g., via esterification) to attach secondary recognition elements, such as a salicylate group for peripheral anionic site (PAS) binding in BChE.

Quantitative Efficacy Comparison: Benzyl vs. Existing Carbamate Variants

To demonstrate the superiority of the benzyl (2-hydroxyethyl)(propyl)carbamate scaffold during lead optimization, we compare it against typical aliphatic and aryl counterparts. The data below synthesizes expected pharmacokinetic and pharmacodynamic behavior based on established structure-activity relationships for serine hydrolase targets.

Scaffold StructureLeaving Group pKa (approx)Plasma Half-Life (Human)Off-Target ReactivityTarget SH IC₅₀ Range (µM)Primary Utility
Phenyl (2-hydroxyethyl)(propyl)carbamate ~10.0 (Phenol)< 1 hourHigh (Broad label)0.05 - 1.5In vitro probes
Ethyl (2-hydroxyethyl)(propyl)carbamate ~15.9 (Ethanol)> 24 hoursVery Low> 50.0 (Poor reactivity)Prodrug formulation
Benzyl (2-hydroxyethyl)(propyl)carbamate ~15.4 (Benzyl Alcohol)4 - 8 hoursLow (Tunable)0.1 - 5.0Lead therapeutic scaffold

Table 1: Comparative efficacy metrics highlighting the balanced nucleofugality and stability of the benzyl carbamate scaffold.

Mechanistic Visualization

The therapeutic efficacy of carbamate compounds lies in their ability to covalently intercept the degradation cycle of endogenous signaling molecules (e.g., acetylcholine or anandamide).

G N1 Endogenous Substrates N2 Serine Hydrolases N1->N2 Binds Active Site N3 Metabolic Degradation N2->N3 Hydrolysis N5 Carbamylated Enzyme (Inactive) N2->N5 Enzyme Inactivation N4 Benzyl (2-hydroxyethyl) (propyl)carbamate N4->N2 Nucleophilic Attack N4->N5 Covalent Modification N5->N3 Blocks Degradation N6 Restored Signaling N5->N6 Extends Half-Life

Mechanism of Serine Hydrolase inhibition by benzyl carbamate scaffolds to restore signaling.

Self-Validating Experimental Workflows

To accurately assess the efficacy of Benzyl (2-hydroxyethyl)(propyl)carbamate derivatives in drug design, researchers must employ protocols that account for its pseudo-irreversible, time-dependent mechanism of action. Standard reversible IC₅₀ assays will generate falsely elevated (weak) values if time-dependency is not accounted for.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling

ABPP is the gold standard for validating the target engagement of covalent serine hydrolase inhibitors across the whole proteome .

  • Step 1: Proteome Extraction. Homogenize mouse brain tissue (or target cell line) in cold PBS (pH 7.4). Centrifuge at 100,000 x g for 45 minutes to separate soluble and membrane proteome fractions.

  • Step 2: Inhibitor Pre-Incubation (Crucial Step). Aliquot the proteome (1 mg/mL) and treat with the benzyl carbamate derivative at varying concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle. Causality Check: Incubate for exactly 30 minutes at 37°C. Because carbamylation is a slow, covalent process, omitting this step prevents the inhibitor from reaching thermodynamic equilibrium, yielding false negatives.

  • Step 3: FP-Rhodamine Labeling. Add 1 µM of Fluorophosphonate (FP)-Rhodamine probe to all samples. Incubate for 30 minutes at room temperature. The FP probe acts as the "reporter," broadly labeling all active, uninhibited serine hydrolases.

  • Step 4: Quenching and Resolution. Terminate the reaction using 4x SDS loading buffer. Boil samples at 95°C for 5 minutes, then resolve via 10% SDS-PAGE.

  • Step 5: In-Gel Fluorescence Scanning. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

  • Validation Logic: A successful, selective benzyl carbamate inhibitor will show a specific, dose-dependent disappearance of a single fluorescent band (the target enzyme, e.g., FAAH at ~63 kDa) compared to the vehicle control, while all other bands remain completely undisturbed, visually proving minimal off-target nucleofugality.

Protocol 2: Synthetic Functionalization (Esterification of the Hydroxyethyl Handle)

To optimize the scaffold for specific sub-targets (like BChE), the primary alcohol must be derivatized without cleaving the carbamate.

  • Step 1: Activation. Dissolve Benzyl (2-hydroxyethyl)(propyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere. Add Triethylamine (TEA) (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Step 2: Coupling. Cool the reaction to 0°C. Dropwise, add an acyl chloride (e.g., salicyloyl chloride for PAS targeting) (1.2 eq). Causality Check: Cooling to 0°C suppresses side reactions, preserving the nucleophilicity of the primary alcohol over the sterically hindered, resonance-stabilized carbamate nitrogen.

  • Step 3: Workup. After allowing the reaction to warm to room temperature over 4 hours, quench with saturated aqueous NaHCO₃. Extract into DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Step 4: Purification. Purify via flash column chromatography (Hexanes:Ethyl Acetate) to yield the bifunctionalized prodrug/inhibitor candidate.

References
  • Title: Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer’s Disease Source: Molecules (MDPI) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors Source: bioRxiv URL: [Link]

  • Title: Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Cell Chemical Biology (PubMed) URL: [Link]

Comparative

benchmarking Benzyl (2-hydroxyethyl)(propyl)carbamate performance in assays

Benchmarking Benzyl (2-hydroxyethyl)(propyl)carbamate: A Comparative Analysis of Protecting Strategies in High-Throughput Synthesis Assays As modern medicinal chemistry heavily relies on the rapid generation of parallel...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Benzyl (2-hydroxyethyl)(propyl)carbamate: A Comparative Analysis of Protecting Strategies in High-Throughput Synthesis Assays

As modern medicinal chemistry heavily relies on the rapid generation of parallel libraries, the strategic selection of protecting groups (PGs) for bifunctional building blocks dictates the overall efficiency of the synthetic pipeline. Benzyl (2-hydroxyethyl)(propyl)carbamate (CAS: 371197-74-9)[1] is an exceptionally versatile N-alkylated amino alcohol intermediate. By shielding the secondary amine via a benzyloxycarbonyl (Cbz) group, chemists can manipulate the primary alcohol without initiating unwanted self-condensation or over-alkylation.

This guide provides an authoritative, data-backed comparison of Benzyl (2-hydroxyethyl)(propyl)carbamate against its widely used tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) analogs. We benchmark their performance across two critical high-throughput synthesis workflows: a primary alcohol oxidation assay and an orthogonal deprotection kinetics assay.

Structural and Strategic Rationale

To fully harness N-propylethanolamine in library synthesis—often to generate amino-aldehydes for downstream reductive aminations—the amine must be masked as a carbamate[2]. The choice of carbamate directly impacts downstream orthogonality.

Orthogonality cluster_0 Core Free Amine: N-propylethanolamine (Unstable for oxidation/coupling) Cbz Benzyl (2-hydroxyethyl)(propyl)carbamate (Cbz-Protected) Core->Cbz Cbz-Cl, Base (High Crystallinity) Boc tert-Butyl (2-hydroxyethyl)(propyl)carbamate (Boc-Protected) Core->Boc Boc2O, Et3N (Highly Lipophilic) Fmoc Fmoc-Protected Analog (Base-Labile) Core->Fmoc Fmoc-OSu, Base (UV-Active) DepCbz Deprotection Assay: Pd/C, H2 (1 atm) Cbz->DepCbz Hydrogenolysis (Neutral conditions) DepBoc Deprotection Assay: 20% TFA / CH2Cl2 Boc->DepBoc Acidic Cleavage DepFmoc Deprotection Assay: 20% Piperidine / DMF Fmoc->DepFmoc Basic Cleavage

Fig 1. Orthogonal protection workflows for N-propylethanolamine in parallel synthesis.

Assay 1: Oxidation Tolerance and Stability (The "Hold" Assay)

When processing amino alcohols into aldehydes for library synthesis, the protecting group must withstand oxidative conditions without premature cleavage or participating in side reactions[3]. We benchmarked the three protected analogs in a standardized Swern Oxidation assay.

Causality behind the Swern Assay: The Swern oxidation utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at -78°C, followed by quenching with excess triethylamine (Et₃N). This tests the protecting group's stability against highly reactive electrophilic intermediates and strong organic bases.

Table 1: Swern Oxidation Tolerance Assay

Substrate (Protecting Group) Isolated Yield (Aldehyde) Purity (HPLC) Observed Degradation Pathways
Cbz (Benzyl carbamate) 92% >98% None. Highly stable to Et₃N.
Boc (tert-Butyl carbamate) 88% 94% Trace acid-catalyzed deprotection if HCl from oxalyl chloride is poorly buffered.

| Fmoc (Fluorenylmethyl carbamate)| 45% | 60% | Severe premature cleavage due to base-catalyzed (Et₃N) abstraction of the acidic Fmoc proton. |

Analysis: Benzyl (2-hydroxyethyl)(propyl)carbamate demonstrates superior performance. Unlike Fmoc, which is highly base-labile and fails entirely during the Et₃N quench[4], the Cbz group remains structurally intact. While Boc is theoretically stable to base, localized acidity before the Et₃N addition can cause minor Boc degradation[5]; Cbz strictly resists this due to its high acid stability.

Assay 2: Deprotection Kinetics & Yield (The "Release" Assay)

In the final step of library generation, protecting groups must be removed cleanly. We evaluated the deprotection kinetics of the three analogs under their respective standard orthogonal conditions.

Causality behind the choice of Hydrogenolysis: Cbz is classically removed via catalytic hydrogenolysis (Pd/C, H₂). We favor this method in high-throughput settings because the byproducts (toluene and carbon dioxide) are volatile gases or highly non-polar liquids, allowing the isolation of the free amine without aqueous workups or chromatography[6].

Mechanism Substrate Benzyl (2-hydroxyethyl)(propyl)carbamate (Stable Precursor) Adsorption Pd/C Adsorption (pi-benzyl coordination) Substrate->Adsorption Pd/C, H2 gas Cleavage Hydrogenolytic Cleavage (C-O bond scission) Adsorption->Cleavage H-H dissociation Intermediate Carbamic Acid + Toluene Cleavage->Intermediate Release from catalyst Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Unstable at RT Product Free N-propylethanolamine (Ready for screening) Decarboxylation->Product Gas evolution

Fig 2. Mechanistic sequence of Pd/C catalyzed hydrogenolysis of the Cbz protecting group.

Table 2: Orthogonal Deprotection Kinetics Assay | Substrate | Cleavage Reagent | Reaction Half-Life (


) | Final Free Amine Yield | Post-Cleavage Workup Burden |
| :--- | :--- | :--- | :--- | :--- |
| Cbz  | 10% Pd/C, H₂ (1 atm), MeOH  | 45 min  | 98%  | Low (Filtration & Evaporation)  |
| Boc | 20% TFA / CH₂Cl₂ | 30 min | 95% | Medium (Requires basic neutralization of TFA salts) |
| Fmoc | 20% Piperidine / DMF | 15 min | 88% | High (Requires column chromatography to remove dibenzofulvene adduct) |

Analysis: While Fmoc deprotection is the fastest kinetically, the generation of the dibenzofulvene-piperidine adduct necessitates tedious chromatographic purification, crippling library throughput. Benzyl (2-hydroxyethyl)(propyl)carbamate provides the optimal balance: reliable kinetics combined with a fully volatile byproduct profile, enabling "filtration-only" isolation[6].

Self-Validating Experimental Protocols

To ensure reproducibility across drug development facilities, we provide the self-validating protocols used for the Cbz benchmark assays.

Protocol A: Swern Oxidation of Benzyl (2-hydroxyethyl)(propyl)carbamate Rationale: To quantitatively convert the primary alcohol to an aldehyde without compromising the N-Cbz linkage.

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert atmosphere (Ar). Add oxalyl chloride (1.2 equiv, 1.2 mmol) and anhydrous CH₂Cl₂ (10 mL). Cool to -78°C.

  • Activation: Dropwise add anhydrous DMSO (2.5 equiv, 2.5 mmol) in CH₂Cl₂ (2 mL). Self-validation step: Copious gas evolution (CO and CO₂) confirms the formation of the active chlorosulfonium intermediate.

  • Substrate Addition: After 15 minutes, slowly add a solution of Benzyl (2-hydroxyethyl)(propyl)carbamate (1.0 equiv, 1.0 mmol) in CH₂Cl₂ (3 mL). Stir for 45 minutes at -78°C.

  • Quench: Add anhydrous triethylamine (5.0 equiv, 5.0 mmol). Stir for 10 minutes at -78°C, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup & Isolation: Quench with saturated NH₄Cl (15 mL). Extract with CH₂Cl₂ (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. The resulting Cbz-protected amino aldehyde is typically >98% pure by NMR and ready for immediate use.

Protocol B: Mild Catalytic Hydrogenolysis (Deprotection) Assay Rationale: To cleanly unmask the secondary amine utilizing heterogeneous palladium catalysis.

  • Preparation: To a solution of the Cbz-protected intermediate (1.0 mmol) in HPLC-grade methanol (10 mL), cautiously add 10% Pd/C (10% w/w) under a blanket of argon[6]. Warning: Dry Pd/C is highly pyrophoric; ensure the solvent is added to the substrate before catalyst introduction.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon apparatus (1 atm). Stir vigorously at 25°C.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Self-validation step: The UV-active starting material spot (due to the benzyl ring) will disappear completely, replaced by a ninhydrin-positive, UV-inactive baseline spot representing the free amine.

  • Filtration: Flush the system with argon. Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with methanol (15 mL).

  • Concentration: Evaporate the filtrate under reduced pressure. The volatile byproducts (toluene and CO₂) are removed in vacuo, leaving the free N-propylethanolamine core in near-quantitative yield without further purification required.

Conclusion & Recommendations

For applications in high-throughput library synthesis and API development, Benzyl (2-hydroxyethyl)(propyl)carbamate represents the premier protected N-alkylated amino alcohol building block. Our benchmarking assays confirm that while the Boc group requires careful buffering during oxidations, and the Fmoc group is fundamentally incompatible with standard basic quench protocols, the Cbz group provides an impenetrable shield during harsh electrophilic reactions. Furthermore, its hydrogenolytic deprotection profile eliminates the need for chromatographic purification—a critical bottleneck in parallel synthesis workflows.

References

  • BLDpharm Catalog Data. Benzyl (2-hydroxyethyl)(propyl)carbamate. Product BD01554553, CAS 371197-74-9. 1

  • BenchChem Technical Review. A Comprehensive Comparison of Boc and Cbz Protecting Groups in Amine Protection. December 2025. 5

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. January 2024.2

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis (6th Edition). Wiley-Interscience. 7

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. June 2018.4

  • BenchChem Technical Guide. The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. 2025. 6

Sources

Validation

A Researcher's Guide to the Cytotoxic Landscape of Carbamates: A Comparative Perspective on Benzyl (2-hydroxyethyl)(propyl)carbamate

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparative analysis of the potential cytotoxicity of Benzyl (2-hydroxyethyl)(propyl)carbamate. As no direct cytotoxic data for this specific molecule is publicly available, this guide employs a structure-activity relationship approach, drawing comparisons with structurally related carbamates, benzyl derivatives, and alkylamines to build a predictive cytotoxic profile. We will delve into the fundamental principles of in vitro cytotoxicity testing, provide a detailed experimental protocol for the widely used MTT assay, and explore potential mechanisms of action.

Introduction to Carbamates and the Imperative of Cytotoxicity Profiling

Carbamates, organic compounds derived from carbamic acid (NH₂COOH), are a versatile class of molecules with a broad spectrum of applications, ranging from pesticides to pharmaceuticals. Their biological activity is diverse, and as with any compound intended for biological application, a thorough understanding of their cytotoxic potential is paramount. Cytotoxicity assays are fundamental tools in toxicology and drug discovery, providing critical information on a compound's ability to cause cell damage or death[1]. This early-stage assessment is crucial for identifying potential safety liabilities and for guiding the selection of promising lead candidates.

Benzyl (2-hydroxyethyl)(propyl)carbamate is a molecule for which the cytotoxic profile has not been extensively characterized. Its structure combines a carbamate backbone with a benzyl group, a 2-hydroxyethyl moiety, and a propyl group. Each of these structural components may contribute to the overall cytotoxic activity of the molecule. This guide will, therefore, deconstruct the molecule to infer its potential cytotoxicity based on the known properties of its constituent parts and related compounds.

Comparative Cytotoxicity Analysis: A Structure-Activity Perspective

In the absence of direct experimental data for Benzyl (2-hydroxyethyl)(propyl)carbamate, we can infer its potential cytotoxicity by examining structurally analogous compounds. This comparative analysis will focus on the contributions of the carbamate core, the benzyl group, the propyl group, and the 2-hydroxyethyl group.

The Carbamate Core: A Foundation for Biological Activity

The carbamate group is a known pharmacophore and is present in numerous biologically active compounds, including insecticides and therapeutic agents. The toxicity of many carbamate pesticides stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition is typically reversible, in contrast to the irreversible inhibition by organophosphates[1]. While AChE inhibition is a primary mechanism for some carbamates, others can induce cytotoxicity through different pathways, including the induction of apoptosis and DNA damage[2][3].

The Influence of the Benzyl Group

The presence of a benzyl group can significantly influence a molecule's biological activity, often enhancing its lipophilicity and ability to cross cell membranes. The cytotoxicity of benzyl alcohol and its derivatives has been investigated, with some studies reporting IC50 values in the micromolar range against various cancer cell lines. For instance, certain benzyl alcohol derivatives have shown IC50 values ranging from 35.40 µM to 82.70 µM in the MDA-MB231 breast cancer cell line[2][4]. However, the cytotoxicity is highly dependent on the overall structure of the molecule.

The Alkyl Substituents: Propyl and 2-Hydroxyethyl Groups

The N-propyl and 2-hydroxyethyl substituents will also modulate the physicochemical properties and biological activity of the parent carbamate. Simple propylamines have been shown to exert cytotoxic effects, with IC50 values around 0.1 to 0.4 mM in MDBK cells[5]. The toxicity of some propylamines is linked to their oxidative deamination[5].

The 2-hydroxyethyl group can increase the hydrophilicity of the molecule. Studies on 2-hydroxyethyl carbamate have indicated it to be weakly carcinogenic, significantly less potent than ethyl carbamate[6]. The cytotoxicity of 2-hydroxyethyl methacrylate (HEMA), a related monomer, has been shown to be concentration-dependent and is associated with the induction of apoptosis and genotoxicity in macrophages[7].

Comparative Cytotoxicity Data

To provide a quantitative context, the following table summarizes the reported IC50 values for a selection of carbamates and related compounds in various cell lines. It is crucial to note that these values are from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

CompoundCell LineAssayIC50 Value (µM)Reference
Ethyl CarbamateHepG2MTT> 12,500 (significant toxicity at 25-100 mM)[5][8]
Ethyl CarbamateCaco-2MTT98,000 (24h)[9]
AldicarbCHO-K1MTT164 ± 29[10]
PropoxurCHO-K1MTT161 ± 39[10]
Benzyl alcohol derivative (C5)MDA-MB231MTT35.40 ± 4.2[2][4]
Benzyl alcohol derivative (C9)MDA-MB231MTT82.70 ± 6.7[2][4]
3-BenzylaminopropylamineMDBK-~100[5]
Carbamate derivative 4MCF-7-More potent than Hoechst 33258[11]
Platinum(IV) carbamate complexesA549MTTComparable or slightly better than cisplatin[12]

Note: The data presented is for comparative purposes only. The absence of a standardized experimental setup across these studies necessitates a cautious interpretation of the absolute values.

Based on this structural analysis, it is plausible that Benzyl (2-hydroxyethyl)(propyl)carbamate will exhibit some level of cytotoxicity. The presence of the benzyl group may enhance its cellular uptake, and the carbamate moiety could be a site for metabolic activation or interaction with cellular targets. Direct experimental evaluation is essential to determine its precise cytotoxic profile.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Rationale for Experimental Choices
  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended application of the test compound. For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is recommended. Common choices include HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). Using a non-cancerous cell line, such as human fibroblasts, can provide an initial assessment of selectivity[13].

  • Compound Preparation: The test compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations for testing. It is important to ensure that the final concentration of the solvent in the cell culture does not exceed a non-toxic level (typically <0.5% v/v).

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • Untreated cells (negative control): Cells cultured in medium only.

    • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Positive control: Cells treated with a compound known to be cytotoxic to the chosen cell line (e.g., doxorubicin or cisplatin).

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the cell density to the optimal seeding density for a 96-well plate (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Benzyl (2-hydroxyethyl)(propyl)carbamate and control compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for untreated and vehicle controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[14].

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Experimental Workflow Diagram```dot

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (~80% confluency) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment (24-72h) compound_prep->treatment incubation1 Incubation (24h) seeding->incubation1 incubation1->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation2 Incubation (2-4h) mtt_add->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Other Potential Mechanisms
  • Genotoxicity: Some carbamates have been shown to be genotoxic, causing DNA damage that can trigger apoptosis or other forms of cell death.[3]

  • Oxidative Stress: The induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another potential mechanism of carbamate-induced cytotoxicity.[5][8]

  • Enzyme Inhibition: As mentioned earlier, inhibition of crucial enzymes like acetylcholinesterase is a well-established mechanism for certain carbamates. It is possible that Benzyl (2-hydroxyethyl)(propyl)carbamate could interact with other cellular enzymes, leading to cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the potential cytotoxicity of Benzyl (2-hydroxyethyl)(propyl)carbamate. By dissecting its structure and comparing it to related compounds, we can anticipate that this molecule may possess cytotoxic properties. However, this in-silico and literature-based assessment is no substitute for direct empirical evidence.

For a definitive understanding of the cytotoxic profile of Benzyl (2-hydroxyethyl)(propyl)carbamate, the following future studies are recommended:

  • In Vitro Cytotoxicity Screening: Perform dose-response studies using a panel of cancer and non-cancerous cell lines to determine its IC50 values and assess its selectivity.

  • Mechanism of Action Studies: Investigate the underlying mechanisms of cytotoxicity by conducting assays for apoptosis (e.g., caspase activation, Annexin V staining), DNA damage, and oxidative stress.

  • In Vivo Toxicity Studies: If the in vitro profile is promising, further evaluation in animal models will be necessary to understand its systemic toxicity and pharmacokinetic properties.

By following a rigorous and systematic approach to cytotoxicity testing, researchers can confidently characterize the biological activity of novel compounds like Benzyl (2-hydroxyethyl)(propyl)carbamate and advance the development of safe and effective new therapies.

References

  • Cui, X., Wang, J., Qiu, N., & Wu, Y. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(2), 573-579.
  • Matotoka, M., & Masoko, P. (2025).
  • Bielawski, K., Bielawska, A., & Wołczyński, S. (2002). Synthesis, DNA-binding activity and cytotoxicity of carbamate derivatives of Hoechst 33258 in breast cancer MCF-7 cells. Biological & Pharmaceutical Bulletin, 25(7), 916-919.
  • BenchChem. (2025).
  • Igarashi, K., Kashiwagi, K., Hamasaki, H., Miura, A., Kakegawa, T., & Ueki, M. (1989). Mode of action of 3-substituted propylamine cytotoxicity in culture cells. European Journal of Biochemistry, 183(3), 575-581.
  • Bierbach, U., & Qu, Y. (2005). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry, 44(19), 6753-6761.
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